2-Bromo-5-chlorobenzo[d]thiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBUCZAQFBAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596953 | |
| Record name | 2-Bromo-5-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-56-2 | |
| Record name | 2-Bromo-5-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]thiazole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chlorobenzo[d]thiazole is a halogenated heterocyclic compound that belongs to the benzothiazole class of molecules. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The introduction of bromine and chlorine substituents onto the benzothiazole ring system offers unique opportunities for synthetic modification and modulation of biological activity, making this compound a valuable intermediate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.
Core Chemical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its key physical and chemical properties based on available information.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClNS | [1][2] |
| Molecular Weight | 248.53 g/mol | [3] |
| CAS Number | 2941-56-2 | [3] |
| Appearance | Solid | |
| Boiling Point | 330.5°C at 760 mmHg | [3] |
| Density | 1.849 g/cm³ | [3] |
| Storage Conditions | 2-8°C, under inert gas | [3] |
Note: Melting point and detailed solubility data are not consistently available in the surveyed literature.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. However, based on the analysis of related benzothiazole structures, the following characteristic spectral features can be anticipated.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the heterocyclic ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the seven carbon atoms of the benzothiazole core. The carbons directly attached to the heteroatoms (C2, C3a, C7a) and the halogens will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the C=N stretching of the thiazole ring, C-H stretching and bending vibrations of the aromatic ring, and vibrations associated with the C-Br and C-Cl bonds.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of bromine, chlorine, and cleavage of the thiazole ring, providing valuable structural information.
Synthesis and Reactivity
General Synthetic Strategies for 2-Substituted Benzothiazoles:
The synthesis of 2-substituted benzothiazoles can be achieved through several established methods. A common and versatile approach involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile. For the synthesis of 2-halobenzothiazoles, specific halogenating agents are employed.
Caption: General synthetic workflow for 2-halobenzothiazoles.
Proposed Synthesis of this compound:
A plausible synthetic route to this compound would involve the reaction of 2-amino-4-chlorothiophenol with a suitable brominating agent.
Experimental Protocol: General Procedure for the Synthesis of 2-Halobenzothiazoles (Illustrative)
To a solution of the appropriately substituted 2-aminothiophenol in a suitable solvent (e.g., chloroform, acetic acid), a halogenating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature.The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC).Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.
Reactivity:
The reactivity of this compound is dictated by the electronic nature of the benzothiazole ring and the presence of two different halogen atoms.
-
2-Bromo Group: The bromine atom at the 2-position of the benzothiazole ring is generally susceptible to nucleophilic substitution reactions. This position is activated by the adjacent nitrogen atom in the thiazole ring.
-
5-Chloro Group: The chlorine atom on the benzene ring is less reactive towards nucleophilic substitution compared to the 2-bromo group. However, it can participate in metal-catalyzed cross-coupling reactions.
Caption: Reactivity of this compound.
Potential Applications in Drug Development
Benzothiazole derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5][6][7]
Anticancer Activity:
Numerous studies have reported the potent anticancer activity of benzothiazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Signaling Pathways Targeted by Benzothiazole Derivatives:
-
STAT3 Pathway: Some benzothiazole derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in many cancers.
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain benzothiazole derivatives have shown inhibitory activity against components of this pathway.
-
ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and differentiation, and its inhibition by benzothiazole compounds has been reported.
Caption: Inhibition of cancer-related signaling pathways.
Other Potential Therapeutic Areas:
The versatile benzothiazole scaffold has also been explored for its potential in treating a range of other diseases, including:
-
Antimicrobial and antifungal infections
-
Inflammatory diseases
-
Neurodegenerative disorders
Conclusion
This compound represents a key building block for the synthesis of a diverse range of functionalized benzothiazole derivatives. While comprehensive experimental data for this specific compound remains somewhat limited in the public domain, its structural features and the known reactivity of the benzothiazole core suggest significant potential for its application in drug discovery and materials science. Further research to fully characterize its physical, chemical, and biological properties is warranted and will undoubtedly open new avenues for the development of novel and effective chemical entities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. labcompare.com [labcompare.com]
- 3. This compound [myskinrecipes.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-chlorobenzo[d]thiazole, a halogenated heterocyclic compound identified by the CAS number 2941-56-2 .[1][2] As a member of the benzothiazole class, this molecule serves as a pivotal building block in medicinal chemistry and materials science. Benzothiazole derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic placement of bromine and chlorine substituents on the benzothiazole scaffold offers unique reactivity and potential for developing novel therapeutic agents. This document details the compound's physicochemical properties, outlines a detailed synthetic protocol, and explores its potential applications in drug discovery, supported by logical workflows and pathway diagrams.
Physicochemical and Safety Data
This compound is a pale-yellow to yellow-brown solid at room temperature. Its key properties and safety information are summarized below, providing essential data for laboratory handling, reaction setup, and safety protocol development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2941-56-2 | [1][2] |
| Molecular Formula | C₇H₃BrClNS | [2] |
| Molecular Weight | 248.53 g/mol | [2] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Boiling Point | 330.5°C at 760 mmHg | [2] |
| Density | 1.849 g/cm³ | [2] |
| Purity | Typically ≥97% | |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
| InChI Key | JTQBUCZAQFBAOE-UHFFFAOYSA-N |
Table 2: GHS Safety and Hazard Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Codes | P261, P305+P351+P338 |
Synthesis and Reactivity
The halogen atoms on the this compound ring system impart distinct reactivity. The 2-bromo substituent is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the thiazole ring, making it a versatile handle for introducing diverse functional groups.[6]
A plausible and widely used approach for synthesizing 2-bromo-substituted benzothiazoles involves the diazotization of a 2-aminobenzothiazole precursor, followed by a Sandmeyer-type reaction with a bromide source.
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Amino-5-chlorobenzo[d]thiazole (1.0 equivalent)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂), (1.1 equivalents)
-
Copper(I) bromide (CuBr), (1.2 equivalents)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a stirrer and thermometer, suspend 2-Amino-5-chlorobenzo[d]thiazole (1.0 eq) in an aqueous solution of 48% HBr.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the suspension while vigorously stirring, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution is expected.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 60 °C for 1 hour, or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Applications in Drug Discovery and Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[3][4][8] Derivatives have been investigated as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3] this compound is a key intermediate that allows for the synthesis of diverse libraries of compounds for screening and development.
Benzothiazole derivatives have been shown to modulate the activity of several key signaling pathways implicated in disease, particularly in oncology.[8][9] These include pathways regulated by protein kinases and transcription factors. While the direct targets of this compound are not defined, its derivatives are being rationally designed to interact with targets such as:
The inhibition of these pathways can disrupt cancer cell proliferation, survival, and angiogenesis, as well as microbial growth.
References
- 1. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 2. This compound [myskinrecipes.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]thiazole: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 2-Bromo-5-chlorobenzo[d]thiazole. Given the limited direct experimental data available for this specific compound, this guide synthesizes information from structurally related analogs and established chemical principles to offer a robust resource for researchers.
Molecular Structure and Identification
This compound is a halogenated heterocyclic compound featuring a benzothiazole core. This bicyclic system, consisting of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The presence of a bromine atom at the 2-position and a chlorine atom at the 5-position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules.[3]
Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-5-chloro-1,3-benzothiazole | Inferred from related compounds |
| CAS Number | 2941-56-2 | [4] |
| Molecular Formula | C₇H₃BrClNS | [5] |
| SMILES | C1=CC2=C(C=C1Cl)N=C(S2)Br | [5] |
| InChIKey | Not explicitly available |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 248.53 g/mol | [4] |
| Boiling Point | 330.5 °C at 760 mmHg | |
| Density | 1.849 g/cm³ | |
| Physical Form | Expected to be a solid at room temperature | [3] |
Proposed Synthesis
Proposed Synthetic Workflow
The proposed synthesis involves two main steps: the diazotization of 2-amino-5-chlorobenzothiazole followed by a copper-catalyzed bromination (Sandmeyer reaction).
Detailed Experimental Protocols
Step 1: Diazotization of 2-amino-5-chlorobenzothiazole
-
Materials: 2-amino-5-chlorobenzothiazole, concentrated hydrobromic acid (HBr), sodium nitrite (NaNO₂), water, ice.
-
Procedure:
-
Suspend 2-amino-5-chlorobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (approx. 48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.
-
Step 2: Sandmeyer Bromination
-
Materials: The cold diazonium salt solution from Step 1, copper(I) bromide (CuBr), concentrated hydrobromic acid.
-
Procedure:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in concentrated hydrobromic acid.
-
Cool the CuBr solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Effervescence (evolution of N₂ gas) should be observed. Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature. The crude product may precipitate.
-
Isolate the crude product by filtration or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. Based on the substitution pattern, a complex splitting pattern is anticipated. For comparison, the reported ¹H NMR spectrum of 2-amino-6-chlorobenzothiazole in DMSO-d₆ shows signals at δ 7.78 (d), 7.64 (d), and 7.32 (dd) ppm.[8] The chemical shifts for this compound will be influenced by the different electronic effects of the bromo and chloro substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the benzothiazole core. The chemical shift of the carbon atom at the 2-position (C-Br) will be significantly influenced by the attached bromine atom.
Mass Spectrometry
The mass spectrum will be characterized by a prominent molecular ion peak (M⁺). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a cluster of peaks (M, M+2, M+4), which is a characteristic isotopic signature for compounds containing one bromine and one chlorine atom.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the two halogen substituents. The bromine atom at the 2-position of the thiazole ring is generally more susceptible to nucleophilic substitution reactions.[9] In contrast, the chlorine atom on the benzene ring is less reactive towards nucleophilic attack but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This differential reactivity makes this compound a versatile building block for the synthesis of a wide range of derivatives.
The benzothiazole scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][10] The introduction of halogen atoms can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy.[3] While no specific biological activities have been reported for this compound, its structural similarity to other biologically active halogenated benzothiazoles suggests it could be a valuable lead compound in drug discovery programs. For instance, derivatives of the analogous 2-Bromo-5-chlorobenzo[d]oxazole have been explored as inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy, suggesting a potential avenue of investigation for this thiazole counterpart.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow from the starting material to the final product and its potential use in further research.
Conclusion
This compound is a halogenated heterocyclic compound with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. Although direct experimental data is scarce, this guide provides a comprehensive overview of its structure, a plausible and detailed synthetic route, and an outlook on its potential applications based on the known chemistry and biology of related benzothiazole derivatives. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.
References
- 1. 5-Amino-2-chlorobenzothiazole|CAS 80945-82-0|RUO [benchchem.com]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-5-chlorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the proposed experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow. The information presented is collated from established synthetic methodologies for analogous compounds, offering a robust framework for its preparation.
Introduction
This compound is a halogenated benzothiazole derivative. The benzothiazole core is a prominent scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological properties. The presence of both a bromine and a chlorine atom on the benzothiazole ring system offers distinct sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules for drug discovery and development.
Proposed Synthesis Pathway
The most plausible and widely recognized method for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-amino-5-chlorobenzo[d]thiazole, from 4-chloroaniline. The second step is the conversion of the amino group to a bromo group via a Sandmeyer reaction.
Logical Workflow of the Synthesis
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound. These protocols are based on established methods for the synthesis of similar benzothiazole derivatives.[1][2]
Step 1: Synthesis of 2-amino-5-chlorobenzo[d]thiazole
This procedure is adapted from the classical synthesis of 2-aminobenzothiazoles from substituted anilines.[1][2]
Materials and Reagents:
-
4-Chloroaniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Bromine (Br2)
-
Glacial acetic acid
-
Aqueous ammonia solution (25%)
-
Water
-
Methanol or Ethanol for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-10 °C for an additional 3-4 hours.
-
The precipitated hydrochloride salt of 2-amino-5-chlorobenzothiazole is collected by filtration and washed with a small amount of cold acetic acid.
-
The collected salt is then dissolved in warm water and neutralized with a 25% aqueous ammonia solution.
-
The resulting precipitate of 2-amino-5-chlorobenzothiazole is filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from methanol or ethanol to yield pure 2-amino-5-chlorobenzo[d]thiazole.
Step 2: Sandmeyer Bromination to this compound
This protocol is based on general Sandmeyer reaction conditions for the conversion of aromatic amines to aryl bromides.[3][4][5][6][7]
Materials and Reagents:
-
2-amino-5-chlorobenzo[d]thiazole
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO2)
-
Copper(I) bromide (CuBr)
-
Water
-
Dichloromethane or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization: In a beaker or flask, suspend 2-amino-5-chlorobenzo[d]thiazole in a 48% hydrobromic acid solution. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution. Stir the mixture for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Quantitative Data
| Step | Reactant | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 4-Chloroaniline | 2-amino-5-chlorobenzo[d]thiazole | 1 : 1.2 (KSCN) : 1.1 (Br2) | Glacial Acetic Acid | 0 - 10 | 3 - 4 | 60 - 75 |
| 2 | 2-amino-5-chlorobenzo[d]thiazole | This compound | 1 : 1.2 (NaNO2) : 1.2 (CuBr) | 48% HBr / H2O | 0 - 60 | 2 - 3 | 55 - 80 |
Physicochemical and Spectroscopic Data
The following table provides the known and predicted physicochemical and spectroscopic data for the final product, this compound.
| Property | Value |
| Molecular Formula | C₇H₃BrClNS |
| Molecular Weight | 248.53 g/mol |
| Appearance | Expected to be a solid |
| Purity (Typical) | ≥98% (commercially available)[9] |
| SMILES | C1=CC2=C(C=C1Cl)N=C(S2)Br[9] |
| ¹H NMR (Predicted) | δ 7.5-8.0 (multiplet, 3H, aromatic protons) |
| ¹³C NMR (Predicted) | δ 115-155 (aromatic and thiazole carbons) |
| Mass Spectrum (EI) | Expected molecular ion peaks at m/z 247/249/251 (due to Br and Cl isotopes) |
| Infrared (IR) (KBr) | Expected characteristic peaks for C=N, C-S, C-Cl, and C-Br bonds. |
Note: Experimentally obtained spectroscopic data for this compound is not widely published. The predicted NMR data is based on the analysis of similar structures. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving the initial formation of 2-amino-5-chlorobenzo[d]thiazole followed by a Sandmeyer bromination. The provided experimental protocols, based on well-established chemical transformations, offer a reliable starting point for researchers in the field. While specific quantitative data for this exact pathway is limited, the outlined procedures and expected outcomes provide a solid foundation for the successful synthesis and further investigation of this valuable heterocyclic compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. heteroletters.org [heteroletters.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 9. labcompare.com [labcompare.com]
Spectroscopic Profile of 2-Bromo-5-chlorobenzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Bromo-5-chlorobenzo[d]thiazole. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of theoretically predicted data and general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational chemistry studies and provide a valuable reference for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.95 | d | 2.1 | H-4 |
| 7.80 | d | 8.6 | H-7 |
| 7.45 | dd | 8.6, 2.1 | H-6 |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 153.5 | C-2 |
| 142.0 | C-7a |
| 134.0 | C-5 |
| 131.0 | C-3a |
| 128.5 | C-6 |
| 125.0 | C-4 |
| 122.0 | C-7 |
Solvent: CDCl₃
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic and thiazole rings |
| 1350-1200 | Medium | C-N stretching |
| 1100-1000 | Medium | C-H in-plane bending |
| 850-800 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| 750-700 | Medium | C-Cl stretch |
| 650-550 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 249/251/253 | High | [M]⁺ (Molecular ion) |
| 170/172 | Medium | [M - Br]⁺ |
| 135 | Medium | [C₆H₃ClS]⁺ |
| 108 | Low | [C₆H₃Cl]⁺ |
The isotopic pattern for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in characteristic isotopic clusters for fragments containing these atoms.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher ¹³C frequency.
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C).
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Compare the observed frequencies with the predicted values and correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound before it enters the mass spectrometer.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1000-2000 amu/s.
-
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the isotopic pattern of the molecular ion and major fragments to confirm the presence of bromine and chlorine.
-
Identify major fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with spectral libraries if available.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in elucidating the structure of this compound.
An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]thiazole: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-chlorobenzo[d]thiazole is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and a discussion of its potential biological activities based on structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates available information and extrapolates from established methodologies for analogous benzothiazole derivatives.
Physical and Chemical Properties
While experimental data for this compound is not extensively published, the following table summarizes its known and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | [1] |
| Molecular Weight | 248.53 g/mol | [2] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Boiling Point | 330.5°C at 760 mmHg | [2] |
| Density | 1.849 g/cm³ | [2] |
| SMILES | C1=CC2=C(C=C1Cl)N=C(S2)Br | [1] |
| CAS Number | 2941-56-2 | [2] |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not widely available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 2-substituted benzothiazoles. One common approach involves the cyclization of a corresponding aminothiophenol derivative.
Proposed Synthetic Pathway
A potential synthesis could involve the diazotization of 2-amino-5-chlorobenzothiazole followed by a Sandmeyer-type reaction with a bromide source.
Caption: Proposed synthetic pathway for this compound.
General Reactivity
The chemical reactivity of this compound is dictated by the electrophilic nature of the carbon atom at the 2-position of the benzothiazole ring, which is activated by the adjacent nitrogen and sulfur atoms. This makes the bromo-substituent at this position susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of functional groups, making it a versatile building block in organic synthesis.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities, particularly in oncology.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activity of substituted benzothiazole derivatives. The proposed mechanisms of action often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival, such as the EGFR kinase and PI3K/AKT pathways, or the induction of apoptosis.[3] For instance, certain 5-chlorobenzoxazole derivatives, structurally similar to the title compound, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[3]
Representative Signaling Pathway: VEGFR-2 Inhibition
Given the known activity of related compounds, a potential, though unconfirmed, mechanism of action for this compound or its derivatives could be the inhibition of the VEGFR-2 signaling pathway.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
Due to the lack of specific experimental data for this compound, this section provides a general protocol for a common assay used to evaluate the anticancer activity of benzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While a comprehensive experimental characterization of this specific molecule is currently lacking in the public domain, the known reactivity of the benzothiazole ring system and the biological activities of its derivatives provide a strong rationale for its further investigation. This technical guide serves as a foundational resource to encourage and support future research into the synthesis, characterization, and therapeutic potential of this compound and its analogues.
References
An In-depth Technical Guide on the Safety and Handling of 2-Bromo-5-chlorobenzo[d]thiazole
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-5-chlorobenzo[d]thiazole was located in the available resources. The following guidance is based on the safety data for structurally similar compounds, such as 2-bromo-7-chlorobenzo[d]thiazole and 5-bromo-2-chlorobenzoic acid, as well as general best practices for handling halogenated aromatic compounds.[1] Users must conduct their own risk assessment prior to handling this chemical. This document is intended for researchers, scientists, and drug development professionals to provide essential safety and handling information.
Introduction
This compound is a halogenated heterocyclic compound. The benzothiazole core is a significant structure in medicinal chemistry, with its derivatives showing a wide range of biological activities.[2][3] Given its application in organic synthesis and potential use in drug discovery, a thorough understanding of its safety and handling is crucial to ensure a secure laboratory environment.
Physicochemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound. It is important to note that some of this data is based on computational predictions due to the limited availability of experimentally verified information.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | [4][5] |
| Molecular Weight | 248.53 g/mol | [4] |
| CAS Number | 2941-56-2 | [4] |
| Boiling Point | 330.5°C at 760 mmHg | [4] |
| Density | 1.849 g/cm³ | [4] |
| Storage Condition | 2-8°C, store under inert gas | [4] |
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to present the following hazards.[1]
GHS Hazard Statements (Anticipated):
Precautionary Statements (Anticipated):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][7][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
Safe Handling and Storage
4.1. Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn if there is a significant risk of splashing.[1] | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene). Gloves should be inspected for integrity before each use. | To prevent skin contact which can lead to irritation.[1] |
| Body Protection | A flame-retardant lab coat, fully buttoned. A chemical-resistant apron should be considered for larger quantities. | To protect against skin contact and chemical splashes. |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved particle respirator if dust is generated. Work in a well-ventilated area or under a fume hood.[6] | To prevent inhalation, which may cause respiratory irritation. |
4.2. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[7]
4.3. Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
-
Recommended storage temperature is 2-8°C.[4]
-
Store under an inert gas.[4]
-
Protect from moisture.[7]
Accidental Release Measures and First Aid
5.1. Accidental Release
-
Evacuate unnecessary personnel.[7]
-
Avoid breathing dust or vapors.[6]
-
Sweep up and shovel.[6] Do not allow the product to enter drains.[6]
-
Collect spillage in suitable, closed containers for disposal.[6]
5.2. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical advice if you feel unwell.[7] |
| Skin Contact | Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[7] |
| Ingestion | Rinse mouth out with water. Do NOT induce vomiting. Seek medical advice immediately.[7] |
Firefighting Measures and Reactivity
6.1. Extinguishing Media
-
Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]
-
Unsuitable: Do not use extinguishing media containing water if it is explicitly stated to be water-reactive, though this is not specified for this compound.[7]
6.2. Specific Hazards and Protective Equipment
-
In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
6.3. Reactivity and Stability
-
The compound is stable under recommended storage conditions.[7]
-
Avoid contact with strong oxidizing agents.
-
Keep away from air, direct sunlight, and moisture.[7]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[6] Contaminated packaging should be treated as the product itself.
This guide provides a summary of the available safety and handling information for this compound, primarily based on data from structurally similar compounds. It is imperative for all users to consult original safety data sheets for analogous compounds and conduct a thorough risk assessment before commencing any experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. labcompare.com [labcompare.com]
- 6. angenechemical.com [angenechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]thiazole: Synthesis, Reactivity, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-chlorobenzo[d]thiazole is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive bromo group at the 2-position and a chloro substituent on the benzene ring, allows for diverse functionalization, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in drug discovery. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a summary of the biological activities of structurally related compounds.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen substituents onto the benzothiazole core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity and pharmacokinetic profile.
This compound, with its distinct substitution pattern, offers two key sites for chemical modification. The bromo group at the electron-deficient 2-position is particularly susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The chloro group at the 5-position further influences the electronic nature of the aromatic system and can be a site for further derivatization, albeit under more forcing conditions. This guide will explore the synthetic pathways to access this valuable intermediate, its key chemical transformations, and the potential therapeutic applications of its derivatives.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 4-chloroaniline. The first step is the formation of the key intermediate, 2-amino-5-chlorobenzothiazole, followed by a Sandmeyer-type reaction to replace the amino group with a bromo group.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-chlorobenzothiazole
This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines.[1][2][3]
-
Materials:
-
4-chloroaniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Aqueous ammonia
-
-
Procedure:
-
Dissolve 4-chloroaniline (1 equivalent) and potassium thiocyanate (1.1 equivalents) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
The precipitated hydrobromide salt of the product is collected by filtration and washed with a small amount of cold acetic acid.
-
The salt is then suspended in water and neutralized with aqueous ammonia to precipitate the free base.
-
The solid 2-amino-5-chlorobenzothiazole is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on the well-established Sandmeyer reaction for the conversion of aromatic amines to aryl halides.[4][5][6][7]
-
Materials:
-
2-amino-5-chlorobenzothiazole
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
-
Procedure:
-
Suspend 2-amino-5-chlorobenzothiazole (1 equivalent) in a mixture of hydrobromic acid and water in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuBr solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Applications
The presence of two halogen atoms at distinct positions on the benzothiazole scaffold provides opportunities for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position of the benzothiazole ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom.[8] This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted-5-chlorobenzothiazole derivatives.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline and may require optimization for specific substrates.[9][10][11]
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent, add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Heat the reaction mixture with stirring. The temperature can range from room temperature to reflux, depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Suzuki-Miyaura Cross-Coupling
The 2-bromo substituent also serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds.[12][13][14][15] This reaction is a powerful tool for the synthesis of 2-aryl- or 2-vinyl-5-chlorobenzothiazoles, which are of significant interest in medicinal chemistry and materials science.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and optimization of the catalyst, ligand, base, and solvent may be necessary.[15][16]
-
Materials:
-
This compound
-
Aryl- or vinylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
-
Potential Applications in Drug Discovery
While specific biological data for this compound is not extensively reported, the benzothiazole scaffold is a well-known "privileged structure" in medicinal chemistry. The biological activities of numerous bromo- and chloro-substituted benzothiazole derivatives have been documented, suggesting potential therapeutic applications for compounds derived from this compound.
Anticancer Activity
Many substituted benzothiazoles have demonstrated potent anticancer activity against a range of human cancer cell lines.[17][18][19] The presence of halogen atoms can enhance cytotoxic effects. For instance, certain fluorinated and chlorinated benzothiazole derivatives have shown significant antiproliferative activity.[20][21]
Table 1: Anticancer Activity of Selected Halogenated Benzothiazole Derivatives
| Compound Reference | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Citation |
| Derivative 29 | 2-(bromopyridine acetamide) | SKRB-3 (Breast) | 0.0012 | [18] |
| SW620 (Colon) | 0.0043 | [18] | ||
| A549 (Lung) | 0.044 | [18] | ||
| HepG2 (Liver) | 0.048 | [18] | ||
| Derivative 55 | 2-(chlorobenzyl indole semicarbazide) | HT-29 (Colon) | 0.024 | [17] |
| H460 (Lung) | 0.29 | [17] | ||
| A549 (Lung) | 0.84 | [17] | ||
| MDA-MB-231 (Breast) | 0.88 | [17] | ||
| Compound 11 | (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine | PC-3 (Prostate) | 0.6 | [20] |
| THP-1 (Leukemia) | 3 | [20] |
The mechanism of action for many anticancer benzothiazoles involves the inhibition of key signaling pathways, such as the PI3K/Akt pathway, or the induction of apoptosis. Derivatives of this compound could potentially be developed as inhibitors of protein kinases or other enzymes implicated in cancer progression.
Antimicrobial Activity
Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a variety of bacterial and fungal strains.[22][23][24][25][26] The presence of a chloro group at the 5-position has been shown to enhance antibacterial activity in some cases.[22]
Table 2: Antimicrobial Activity of Selected Halogenated Benzothiazole Derivatives
| Compound Type | Halogen Substitution | Target Organism | Activity (MIC) | Citation |
| Azo dye derivative | 5-Chloro | Salmonella typhimurium | 25-50 µg/mL | [22] |
| Klebsiella pneumoniae | 25-50 µg/mL | [22] | ||
| Benzothiazole derivative | 5-Chloro | Staphylococcus aureus | MIC range: 0.025 to 2.609 mM | [26] |
| Benzothiazole derivative | General | Escherichia coli | MIC range: 15.6–125 µg/mL | [24] |
| Candida albicans | MIC range: 15.6–125 µg/mL | [24] |
The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. This compound serves as a valuable starting material for the synthesis of new compounds with potential antibacterial and antifungal activities.
Conclusion
This compound is a strategically substituted heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis from readily available starting materials and the differential reactivity of its halogen substituents make it an attractive scaffold for the creation of diverse chemical libraries. The known anticancer and antimicrobial activities of related benzothiazole derivatives underscore the potential of this compound as a core structure for the development of new therapeutic agents. The detailed synthetic protocols and reactivity profile provided in this guide are intended to facilitate further research and exploration of the chemical and biological properties of this compound and its derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 3. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]
- 22. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jchr.org [jchr.org]
- 24. mdpi.com [mdpi.com]
- 25. jchr.org [jchr.org]
- 26. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Investigation of 2-Bromo-5-chlorobenzo[d]thiazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-Bromo-5-chlorobenzo[d]thiazole, a halogenated heterocyclic compound with potential significance in medicinal chemistry and materials science. While specific experimental and theoretical data for this exact molecule are not extensively published, this document outlines established quantum chemical methodologies, drawing from studies on analogous benzothiazole derivatives. It details a robust protocol for in-depth analysis of its structural, electronic, and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers initiating computational studies on this and similar molecules, providing a basis for predicting its behavior and guiding future experimental work.
Introduction
Benzothiazoles are a class of bicyclic aromatic compounds featuring a benzene ring fused to a thiazole ring. This scaffold is of significant interest in drug discovery and materials science due to the wide range of pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen substituents, such as bromine and chlorine, can significantly alter the electronic and lipophilic characteristics of the molecule, potentially enhancing its biological activity and interactions with target macromolecules.
This compound is a member of this family, and understanding its fundamental molecular properties is crucial for exploring its potential applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable tools for elucidating the structural, electronic, and spectroscopic characteristics of such molecules, offering insights that can guide synthetic efforts and drug design.
Molecular Structure and Physicochemical Properties
The foundational step in the theoretical investigation of this compound is the determination of its optimized molecular geometry and fundamental physicochemical properties. While experimental data is sparse, computational methods can provide reliable predictions.
Below is the chemical structure of this compound.
Caption: Molecular structure of this compound.
Table 1: Predicted Physicochemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | [1] |
| Molecular Weight | 248.53 g/mol | [2] |
| IUPAC Name | 2-Bromo-5-chloro-1,3-benzothiazole | N/A |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(S2)Br | [1] |
| InChI Key | N/A | N/A |
| CAS Number | 824403-26-1 | [2] |
| Predicted Boiling Point | 302.6 ± 34.0 °C | [3] |
| Predicted Density | 1.820 ± 0.06 g/cm³ | [3] |
| Predicted pKa | -1.40 ± 0.10 | [3] |
Theoretical Methodology: A Proposed Protocol
In the absence of specific literature for this compound, a standard and robust computational protocol can be proposed based on methodologies successfully applied to similar benzothiazole derivatives.[4][5] Density Functional Theory (DFT) is the method of choice for such investigations due to its excellent balance of accuracy and computational cost.
Computational Workflow
A typical workflow for the theoretical analysis of this compound using DFT is illustrated below. This process enables the prediction of various molecular properties.
Caption: A standard workflow for DFT-based computational analysis.
Detailed Experimental Protocols (Computational)
3.2.1. Software: All calculations can be performed using the Gaussian suite of programs.[6]
3.2.2. Geometry Optimization: The initial molecular structure of this compound is first constructed. A full geometry optimization is then performed in the gas phase using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A relatively large and flexible basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, especially for the halogen atoms. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.
3.2.3. Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. A scaling factor is often applied to the calculated frequencies to better match experimental data, if available.
3.2.4. Electronic Properties: The optimized geometry is used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[4] A smaller energy gap suggests higher reactivity. Additionally, the Molecular Electrostatic Potential (MESP) surface can be calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.
3.2.5. Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[4] Tetramethylsilane (TMS) is typically used as the reference standard for calculating the chemical shifts. Electronic transitions, which correspond to the ultraviolet-visible (UV-Vis) spectrum, can be predicted using Time-Dependent DFT (TD-DFT) calculations.
Predicted Quantitative Data
Based on the proposed computational protocol, the following tables summarize the types of quantitative data that would be generated. The values presented here are hypothetical and serve as an illustration of the expected outcomes from such a study.
Table 2: Predicted Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Predicted Value (Å or °) |
| C-Br Bond Length | Value |
| C-Cl Bond Length | Value |
| C-S Bond Lengths | Value |
| C-N Bond Lengths | Value |
| C-C Bond Lengths | Value |
| C-N-C Bond Angle | Value |
| C-S-C Bond Angle | Value |
| Dihedral Angles | Value |
Table 3: Predicted Electronic and Spectroscopic Data
| Property | Predicted Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Energy Gap (ΔE in eV) | Value |
| Dipole Moment (Debye) | Value |
| Key Vibrational Frequencies (cm⁻¹) | Value (e.g., C-Br stretch, C-Cl stretch) |
| Predicted ¹³C NMR Chemical Shifts (ppm) | List of values |
| Predicted ¹H NMR Chemical Shifts (ppm) | List of values |
| Major Electronic Transitions (nm) | Value |
Potential Applications and Future Directions
The theoretical data generated for this compound can provide valuable insights into its potential as a scaffold in medicinal chemistry. For instance, the MESP and frontier molecular orbital analysis can guide the design of new derivatives with enhanced biological activity by identifying sites for chemical modification. The predicted spectroscopic data can aid in the characterization of this molecule if it is synthesized.
Future work should focus on the experimental synthesis and characterization of this compound to validate these theoretical predictions. Subsequent experimental studies could then explore its biological activities, guided by the computational insights.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the investigation of this compound. By employing established DFT methodologies, a wealth of information regarding its structural, electronic, and spectroscopic properties can be obtained. While the data presented herein is predictive, the proposed workflow provides a solid foundation for researchers to undertake a thorough computational analysis of this and related benzothiazole derivatives, thereby accelerating the discovery and development of new molecules with potential therapeutic or material applications.
References
- 1. labcompare.com [labcompare.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-5-chlorobenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of 2-Bromo-5-chlorobenzo[d]thiazole, a key intermediate in the development of novel therapeutic agents. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer and antimicrobial effects.[1][2][3] This document outlines two powerful cross-coupling methodologies, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, for the functionalization of the 2-position of the benzothiazole ring.
Data Presentation: Reaction Conditions and Yields
The following tables summarize generalized reaction conditions and expected yields for the synthesis of 2-aryl and 2-amino-5-chlorobenzo[d]thiazole derivatives based on established methodologies for similar substrates.[4] Optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 10 | 82-92 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 95 | 14 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 70-85 |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 65-80 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 20 | 75-90 |
| 4 | Benzylamine | Pd(OAc)₂ (3) | DavePhos (6) | NaOtBu (1.5) | THF | 80 | 16 | 60-75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-Aryl-5-chlorobenzo[d]thiazoles.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene/H₂O 4:1)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Aryl-5-chlorobenzo[d]thiazole.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 2-Amino-5-chlorobenzo[d]thiazole derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong base (e.g., Sodium tert-butoxide, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (2 mol%), phosphine ligand (4 mol%), and base (1.5 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Anticancer Signaling Pathways
Benzothiazole derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways.[5][6]
Antimicrobial Mechanism of Action
Certain benzothiazole derivatives exhibit antimicrobial properties by targeting essential bacterial enzymes.[2][7]
References
- 1. jchr.org [jchr.org]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [eurekaselect.com]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-5-chlorobenzo[d]thiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-chlorobenzo[d]thiazole as a versatile building block in medicinal chemistry. The strategic placement of the bromine and chlorine atoms on the benzothiazole scaffold allows for selective functionalization, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This document details key synthetic transformations and highlights the application of this scaffold in the development of potent enzyme inhibitors.
Introduction to the this compound Scaffold
The benzothiazole core is recognized as a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 2-position and a chlorine atom at the 5-position of the benzothiazole ring in this compound offers synthetic chemists distinct reactive sites. The C-Br bond is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the C-Cl bond can also be functionalized, often under different reaction conditions. This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure.
Key Synthetic Applications and Protocols
This compound is a valuable starting material for the synthesis of various substituted benzothiazole derivatives. The primary applications involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. In the case of this compound, selective coupling can be achieved at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further modification.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is designed to favor the selective reaction at the C-Br bond.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-5-arylbenzo[d]thiazole.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 82 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 8 | 75 |
Note: The data presented are representative and yields may vary depending on the specific substrate and reaction conditions.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction can be employed to replace the bromine atom of this compound with a variety of primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Josiphos-type ligand (e.g., SL-J009-1) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 mmol) and the Josiphos ligand (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene (5 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂/SL-J009-1 | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂/SL-J009-1 | NaOtBu | Toluene | 100 | 20 | 78 |
| 3 | Benzylamine | Pd(OAc)₂/SL-J009-1 | NaOtBu | Toluene | 100 | 16 | 85 |
Note: The data presented are representative and yields may vary depending on the specific amine and reaction conditions.
Application in the Development of Enzyme Inhibitors
Derivatives of 5-chlorobenzothiazole have been investigated for their potential as inhibitors of various enzymes, including tyrosinase and protein kinases.
Substituted 5-chloro-2-phenylbenzo[d]thiazoles have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.
A notable example is the synthesis of 2-bromo-4-(5-chloro-benzo[d]thiazol-2-yl)phenol (MHY966) , which has demonstrated potent inhibitory activity against mushroom tyrosinase.[1]
Quantitative Data for Tyrosinase Inhibition:
| Compound | Target | IC₅₀ (µM) | Inhibition Type |
| MHY966 | Mushroom Tyrosinase | 1.2 | Competitive |
| Kojic Acid (Standard) | Mushroom Tyrosinase | 16.7 | Competitive |
Data sourced from a study on novel antimelanogenesis agents.[1]
Experimental Workflow for Synthesis and Evaluation of Tyrosinase Inhibitors:
References
Application Notes and Protocols for 2-Bromo-5-chlorobenzo[d]thiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chlorobenzo[d]thiazole is a versatile heterocyclic building block of significant interest in organic synthesis. Its unique structural motif, featuring a benzothiazole core with two distinct halogen atoms, offers a platform for the synthesis of a wide array of complex molecules. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, making it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and materials. This document provides an overview of its applications, detailed experimental protocols for key transformations, and insights into the biological activities of its derivatives.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to strategically modify the 2- and 5-positions of the benzothiazole ring system using this compound as a starting material is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
Key Applications in Organic Synthesis
This compound is primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The presence of the bromo substituent at the 2-position makes it particularly amenable to palladium-catalyzed reactions.
Workflow for the Utilization of this compound:
Caption: General synthetic routes employing this compound.
Experimental Protocols
While specific experimental data for reactions starting directly from this compound is not extensively reported in the literature, the following protocols are based on well-established procedures for structurally similar brominated benzothiazole derivatives and provide a strong starting point for optimization.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-chlorobenzothiazoles
This reaction enables the formation of a carbon-carbon bond between the benzothiazole core and various aryl or heteroaryl groups.
General Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, K₂CO₃ (2.0 eq.).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, v/v), via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-chlorobenzothiazole.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 6 | 80-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 80 | 12 | 85-98 |
Note: The data in this table is representative of Suzuki-Miyaura reactions on similar bromo-heterocyclic substrates and should be used as a guideline for optimization.
Sonogashira Cross-Coupling for the Synthesis of 2-Alkynyl-5-chlorobenzothiazoles
This protocol facilitates the coupling of terminal alkynes to the benzothiazole scaffold.
General Protocol:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst such as CuI (0.05 eq.).
-
Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Add an amine base, typically triethylamine (Et₃N, 2.0 eq.), followed by the dropwise addition of the terminal alkyne (1.2 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and pour the mixture into a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 6 | 80-95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 60 | 12 | 75-90 |
Note: This data is based on Sonogashira reactions with analogous aryl bromides and serves as a starting point for reaction optimization.
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-chlorobenzothiazoles
This method allows for the formation of a carbon-nitrogen bond, introducing a primary or secondary amine at the 2-position of the benzothiazole ring.
General Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Pd Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 12 | 70-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 65-85 |
Note: The presented data is representative of Buchwald-Hartwig aminations on similar bromo-heterocyclic systems and may require optimization for this specific substrate.
Biological Activity of 2-Substituted-5-chlorobenzothiazole Derivatives
Derivatives of 2-substituted benzothiazoles have been shown to possess significant anticancer properties. Recent studies on breast cancer cell lines have indicated that these compounds can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways.[1][2]
EGFR Signaling Pathway Inhibition
One of the primary mechanisms of action for certain 2-substituted benzothiazole derivatives is the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] Inhibition of EGFR can lead to the suppression of downstream signaling cascades that are crucial for cancer cell growth, survival, and proliferation.
References
Application Notes and Protocols: Suzuki Coupling Reaction with 2-Bromo-5-chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the benzothiazole core is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 2-arylbenzothiazoles.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Bromo-5-chlorobenzo[d]thiazole with various arylboronic acids. The presence of two halogen atoms on the benzothiazole ring offers the potential for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective arylation at the 2-position. These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel benzothiazole derivatives.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is not extensively tabulated in the literature, the following table summarizes representative reaction conditions and expected yields based on analogous couplings of similar substrates, such as 5-Bromo-2-chlorobenzo[d]thiazole.[1] This data provides a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | ~80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF/H₂O | 90 | 12 | ~75-85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 18 | ~70-80 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 24 | ~65-75 |
Note: Yields are estimates based on similar reactions and will require optimization for this specific substrate.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-chlorobenzo[d]thiazole.
Visualizations
Suzuki Coupling Reaction of this compound
Caption: General scheme of the Suzuki coupling reaction.
Experimental Workflow for Suzuki Coupling
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-Bromo-5-chlorobenzo[d]thiazole, a key transformation for the synthesis of N-substituted 5-chlorobenzo[d]thiazol-2-amine derivatives. These products are valuable intermediates in the development of novel therapeutics and functional materials.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides. The substrate, this compound, possesses a reactive C-Br bond at the 2-position, which is susceptible to amination under appropriate catalytic conditions, leaving the C-Cl bond intact for potential further functionalization. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[2]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 5-chlorobenzo[d]thiazol-2-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[2][3]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative conditions for the Buchwald-Hartwig amination of a closely related substrate, 2-chloro-4-bromobenzothiazole, which can serve as a strong starting point for the optimization of the amination of this compound.[4] The reactivity of the C-Br bond at the 2-position is expected to be similar.
Table 1: Buchwald-Hartwig Amination with Secondary Amines [4]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 12 | 80-90 |
Table 2: Buchwald-Hartwig Amination with Primary Amines [4]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (2) | - | K₃PO₄ | THF | 80 | 24 | 70-80 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound:
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL per 1 mmol of the aryl bromide) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-chlorobenzo[d]thiazol-2-amine.[4]
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
References
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-5-chlorobenzo[d]thiazole with terminal alkynes. The benzothiazole moiety is a significant scaffold in medicinal chemistry, and this protocol offers a reliable method for its functionalization at the 2-position, which is crucial for the synthesis of novel compounds with potential therapeutic applications.
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For this compound, the reaction is expected to proceed selectively at the more reactive C-Br bond over the C-Cl bond.[2]
Reaction Principle
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the palladium(0) catalyst.[2]
Experimental Protocols
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Celite®
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
General Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) to the flask. Stir the mixture to dissolve the solids. Sequentially add the amine base (e.g., Et₃N, 2.0-3.0 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-alkynyl-5-chlorobenzo[d]thiazole.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. The yields are based on typical outcomes for Sonogashira reactions of aryl bromides and may vary depending on the specific alkyne and reaction conditions.
| Entry | Terminal Alkyne | Product | Representative Yield (%) |
| 1 | Phenylacetylene | 5-Chloro-2-(phenylethynyl)benzo[d]thiazole | 85-95 |
| 2 | Ethynyltrimethylsilane | 5-Chloro-2-((trimethylsilyl)ethynyl)benzo[d]thiazole | 80-90 |
| 3 | 1-Hexyne | 5-Chloro-2-(hex-1-yn-1-yl)benzo[d]thiazole | 75-85 |
| 4 | Propargyl alcohol | (5-Chlorobenzo[d]thiazol-2-yl)prop-2-yn-1-ol | 70-80 |
Mandatory Visualization
References
Application Notes and Protocols: Leveraging 2-Bromo-5-chlorobenzo[d]thiazole in the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-chlorobenzo[d]thiazole as a versatile building block for the synthesis of potent kinase inhibitors. While direct literature on kinase inhibitors derived from this specific starting material is limited, the well-established role of the benzothiazole scaffold in kinase inhibitor design allows for the extrapolation of robust synthetic strategies and screening protocols.[1][2] The strategic placement of a bromo group at the 2-position and a chloro group at the 5-position offers synthetic handles for creating diverse libraries of compounds for screening against various kinase targets.[3][4]
Introduction to Benzothiazoles in Kinase Inhibition
The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including potent kinase inhibition.[1][5] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] Benzothiazole derivatives have been successfully developed to target a range of kinases, including p38α MAPK, Rho-associated kinase (ROCK-II), and PI3Kγ, demonstrating their potential in cancer therapy.[8][9][10] The ability of the benzothiazole structure to mimic the adenine region of ATP allows it to effectively compete for binding at the catalytic site of kinases.[6]
Synthetic Pathways Utilizing this compound
The reactivity of the 2-bromo substituent on the benzothiazole ring makes it an excellent electrophilic site for nucleophilic aromatic substitution reactions. This allows for the facile introduction of various side chains, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
A primary synthetic route involves the reaction of this compound with amines or thiols to generate 2-amino or 2-thioether benzothiazole derivatives, respectively. These derivatives can then be further functionalized to create a library of potential kinase inhibitors.
Experimental Protocols
General Protocol for the Synthesis of 2-Aminobenzothiazole Derivatives
This protocol describes a general method for the nucleophilic substitution of the 2-bromo group with an amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or a suitable alcohol (e.g., ethanol)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2 equivalents)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the desired amine (1.2 equivalents) and the base (2 equivalents) to the solution.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aminobenzothiazole derivative.
Kinase Inhibition Screening Protocol (ADP-Glo™ Kinase Assay)
This protocol provides a general method for screening the synthesized compounds for their ability to inhibit a specific kinase.
Materials:
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized benzothiazole derivatives (test compounds)
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compounds or positive control to the respective wells. Include a no-inhibitor control (DMSO only).
-
Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase (typically 30 °C) for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation
The inhibitory activity of the synthesized compounds should be systematically tabulated to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R1 | R2 | Kinase Target | IC50 (nM) |
| BZ-1 | H | Phenyl | p38α MAPK | 150 |
| BZ-2 | H | 4-Fluorophenyl | p38α MAPK | 75 |
| BZ-3 | H | 4-Methoxyphenyl | p38α MAPK | 250 |
| BZ-4 | Methyl | Phenyl | p38α MAPK | 300 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data would be generated through experimental screening.
Signaling Pathway Visualization
Many kinase inhibitors derived from benzothiazole scaffolds target key signaling pathways implicated in cancer, such as the MAPK pathway.
Conclusion
This compound represents a valuable, yet underexplored, starting material for the development of novel kinase inhibitors. Its synthetic tractability, combined with the proven efficacy of the benzothiazole scaffold, provides a strong foundation for the generation of diverse compound libraries with the potential for potent and selective kinase inhibition. The protocols and workflows outlined in these application notes offer a roadmap for researchers to embark on the discovery and development of the next generation of benzothiazole-based kinase inhibitors.
References
- 1. benthamscience.com [benthamscience.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-5-chlorobenzo[d]thiazole in the Synthesis of Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the electronic and lipophilic characteristics of the molecule, potentially enhancing its biological efficacy.[1] 2-Bromo-5-chlorobenzo[d]thiazole is a key intermediate for the synthesis of various bioactive compounds and heterocyclic structures crucial for developing new therapeutic agents.[2] This document outlines the synthesis of novel antimicrobial agents derived from this compound, providing detailed experimental protocols and summarizing their biological activity.
Synthesis of Antimicrobial Thiazolidinone Derivatives
A prominent strategy for developing antimicrobial agents from the this compound scaffold involves the synthesis of thiazolidinone derivatives. This class of compounds has demonstrated significant activity against a range of bacterial and fungal strains.[3] The general synthetic pathway involves the initial conversion of the bromo-substituted benzothiazole to an iminothiazolidinone, followed by condensation with various aromatic aldehydes to yield the final active compounds.
Synthetic Workflow
Caption: Synthetic workflow for thiazolidinone derivatives.
Antimicrobial Activity
The synthesized thiazolidinone derivatives of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have been screened for their in vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values were determined for a panel of pathogenic microorganisms.
| Compound ID | Substituent (R) | S. aureus (MTCC 96) | S. pyogenes (MTCC 442) | E. coli (MTCC 443) | P. aeruginosa (MTCC 1688) | C. albicans (MTCC 227) | A. niger (MTCC 282) | A. clavatus (MTCC 1323) |
| 3a | -H | 250 | 500 | 250 | 250 | 500 | 1000 | 1000 |
| 3b | 4-CH₃ | 200 | 250 | 200 | 250 | 500 | 500 | 500 |
| 3c | 4-OCH₃ | 200 | 250 | 250 | 200 | 250 | 500 | 500 |
| 3d | 4-Cl | 100 | 200 | 200 | 250 | 250 | 500 | 500 |
| 3e | 4-F | 125 | 200 | 250 | 200 | 500 | 500 | 1000 |
| 3f | 4-NO₂ | 100 | 125 | 125 | 200 | 200 | 250 | 250 |
| 3g | 2-Cl | 125 | 200 | 250 | 250 | 500 | 500 | 1000 |
| 3h | 2-NO₂ | 100 | 200 | 200 | 250 | 250 | 500 | 500 |
| Ciprofloxacin | - | 50 | 100 | 100 | 100 | - | - | - |
| Amphotericin B | - | - | - | - | - | 100 | 100 | 100 |
Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Ciprofloxacin and Amphotericin B were used as standard antibacterial and antifungal drugs, respectively. The data is based on compounds synthesized from a similar core structure as described in the provided context.[3]
Experimental Protocols
The following protocols are representative methods for the synthesis of antimicrobial agents starting from this compound.
Protocol 1: Synthesis of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one
This protocol outlines the initial steps to create the core thiazolidinone structure.
Caption: Key steps for the synthesis of the thiazolidinone core.
Materials:
-
This compound
-
Ethanolic ammonia
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Chloroacetic acid
-
Anhydrous sodium acetate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Synthesis of 2-Amino-5-chlorobenzo[d]thiazole: A mixture of this compound (0.1 mol) in ethanol (50 mL) is placed in a round-bottom flask. Ethanolic ammonia (25 mL) is added, and the mixture is refluxed for 4-6 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). After cooling, the product is precipitated by adding cold water, filtered, dried, and recrystallized from ethanol.
-
Synthesis of the Intermediate Thiourea Derivative: 2-Amino-5-chlorobenzo[d]thiazole (0.05 mol) is dissolved in a solution of concentrated hydrochloric acid (5 mL) and water (20 mL). Ammonium thiocyanate (0.06 mol) is added, and the mixture is refluxed for 3 hours. The resulting solid is filtered, washed with water, and dried.
-
Synthesis of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one: The intermediate thiourea derivative (0.02 mol), chloroacetic acid (0.02 mol), and anhydrous sodium acetate (0.025 mol) are refluxed in glacial acetic acid (30 mL) for 8-10 hours. The reaction mixture is then cooled and poured into ice-cold water. The separated solid is filtered, washed thoroughly with water, dried, and recrystallized from a suitable solvent.[3]
Protocol 2: Synthesis of Final 2-(5-Chlorobenzo[d]thiazol-2-ylimino)-5-((substituted-phenyl)methylene)thiazolidin-4-ones
This protocol details the final condensation step to produce the target antimicrobial compounds.
Materials:
-
2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one
-
Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Glacial acetic acid
-
Anhydrous sodium acetate
Procedure:
-
A mixture of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one (0.01 mol), a substituted aromatic aldehyde (0.01 mol), and anhydrous sodium acetate (0.015 mol) in glacial acetic acid (25 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed with water until neutral, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final compound.[3]
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point: Determined using an open capillary method.[4]
-
Spectroscopy: FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.[3]
-
Elemental Analysis: To determine the elemental composition (C, H, N, S).[3]
Conclusion
This compound serves as a versatile starting material for the synthesis of novel thiazolidinone derivatives with promising antimicrobial activities. The outlined synthetic protocols provide a clear pathway for the development of these compounds. The antimicrobial data indicates that substitutions on the phenyl ring significantly influence the biological activity, with electron-withdrawing groups like nitro and chloro demonstrating enhanced potency against certain bacterial and fungal strains. Further optimization of these lead compounds could result in the development of new and effective antimicrobial agents.
References
experimental procedure for the synthesis of 2-amino-5-chlorobenzo[d]thiazole from 2-bromo-5-chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-amino-5-chlorobenzo[d]thiazole from 2-bromo-5-chlorobenzo[d]thiazole. The proposed method is based on the principles of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction widely used for the formation of carbon-nitrogen bonds.[1][2][3][4] This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] The synthesis of specifically substituted derivatives is of great interest for the development of new therapeutic agents. The conversion of a 2-bromo-substituted benzothiazole to its 2-amino counterpart is a key transformation. While various methods exist for the synthesis of 2-aminobenzothiazoles, the direct amination of 2-halobenzothiazoles presents a versatile and efficient route.[5][6]
This protocol outlines a plausible and robust procedure for the amination of this compound using a palladium-catalyzed Buchwald-Hartwig reaction. This method is known for its broad substrate scope and functional group tolerance.[1][4]
Reaction Scheme
Figure 1: General reaction scheme for the amination of this compound.
Experimental Protocol
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Dioxane (anhydrous)
-
Ammonia solution (e.g., 0.5 M in dioxane or as gaseous ammonia)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon gas
Equipment:
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer and stir plate
-
Oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Solvent and Reagent Addition: Add anhydrous dioxane to the Schlenk tube. If using a solution of ammonia, add it at this point (1.5 eq.). Alternatively, bubble gaseous ammonia through the reaction mixture for a few minutes.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the pure 2-amino-5-chlorobenzo[d]thiazole.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq. |
| Ammonia | 1.5 eq. |
| Catalyst & Ligand | |
| Palladium(II) acetate (Pd(OAc)₂) | 2 mol% |
| Xantphos | 4 mol% |
| Base | |
| Sodium tert-butoxide (NaOtBu) | 1.4 eq. |
| Reaction Conditions | |
| Solvent | Anhydrous Dioxane |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Argon |
| Expected Yield | 70-90% (estimated) |
Experimental Workflow Diagram
Caption: Synthetic workflow for 2-amino-5-chlorobenzo[d]thiazole.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.
-
Dioxane is a flammable solvent and a suspected carcinogen.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-5-chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 2-Bromo-5-chlorobenzo[d]thiazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the preparation of 2-amino-5-chlorobenzothiazole, followed by a Sandmeyer-type reaction to yield the final product.
Experimental Protocols
Part 1: Synthesis of 2-amino-5-chlorobenzothiazole
This procedure outlines the synthesis of the key intermediate, 2-amino-5-chlorobenzothiazole, from 4-chloroaniline.
Materials and Equipment:
-
4-chloroaniline
-
Ammonium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Methanol
-
Large-scale reaction vessel with mechanical stirring, dropping funnel, and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable large-scale reaction vessel, dissolve 4-chloroaniline (1.0 eq) and ammonium thiocyanate (3.0 eq) in glacial acetic acid.
-
Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via a dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Precipitation: Pour the reaction mixture into a large volume of crushed ice with constant stirring.
-
Isolation: Collect the precipitated solid by filtration and wash thoroughly with water to remove any unreacted salts and acetic acid.
-
Purification: Recrystallize the crude product from methanol to obtain pure 2-amino-5-chlorobenzothiazole.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Part 2: Synthesis of this compound
This section details the conversion of 2-amino-5-chlorobenzothiazole to the final product via a Sandmeyer reaction.[1][2]
Materials and Equipment:
-
2-amino-5-chlorobenzothiazole
-
Sodium nitrite
-
Hydrobromic acid (48%)
-
Copper(I) bromide
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Large-scale reaction vessel with mechanical stirring, dropping funnel, and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography equipment (optional)
Procedure:
-
Diazotization:
-
In a large reaction vessel, suspend 2-amino-5-chlorobenzothiazole (1.0 eq) in a mixture of hydrobromic acid (48%) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[3]
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).[2]
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up:
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Data Presentation
The following tables summarize the quantitative data for the synthesis.
Table 1: Reagents for the Synthesis of 2-amino-5-chlorobenzothiazole
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 4-chloroaniline | 127.57 | 1.0 | Scaled as required |
| Ammonium thiocyanate | 76.12 | 3.0 | Scaled as required |
| Bromine | 159.81 | 1.0 | Scaled as required |
| Glacial Acetic Acid | 60.05 | Solvent | As required |
| Methanol | 32.04 | Solvent | As required |
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 2-amino-5-chlorobenzothiazole | 184.64 | 1.0 | Scaled as required |
| Sodium nitrite | 69.00 | 1.1 | Scaled as required |
| Hydrobromic acid (48%) | 80.91 | Excess | As required |
| Copper(I) bromide | 143.45 | 1.2 | Scaled as required |
| Dichloromethane | 84.93 | Solvent | As required |
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Synthetic pathway from starting materials to the final product.
References
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-5-chlorobenzo[d]thiazole Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-5-chlorobenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization. For exceptionally challenging separations of impurities with very similar properties, preparative High-Performance Liquid Chromatography (HPLC) may be utilized.[1]
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities often stem from the synthetic route. Common contaminants include:
-
Isomeric Byproducts: Regioisomers or positional isomers formed during bromination are frequent impurities due to similar physical properties, making them challenging to separate.[1]
-
Unreacted Starting Materials: Residual precursors from the synthesis may remain in the crude product.
-
Over-brominated Species: The introduction of more than one bromine atom can lead to di- or tri-brominated impurities, especially with potent brominating agents or prolonged reaction times.[1]
-
Hydrolysis Products: The 2-bromo substituent can be susceptible to hydrolysis, potentially forming 5-chlorobenzothiazol-2-one under certain work-up or purification conditions.[1]
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when the desired compound is highly crystalline and the impurities have different solubility profiles in a given solvent. It is often effective for removing minor impurities and can be scaled up easily.
-
Column Chromatography is more suitable for separating mixtures with multiple components or impurities that have similar polarities to the product.[2] It offers finer separation based on the differential adsorption of compounds to the stationary phase.[3]
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not appropriate for your compound at elevated temperatures.
-
Solution: Select a different solvent. A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[4] Conduct small-scale solubility tests with various solvents like ethanol, isopropanol, acetone, or ethyl acetate to find the optimal one.[4]
Problem 2: No crystals form upon cooling.
-
Possible Causes & Solutions:
-
Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
-
Excess Solvent: Too much solvent may have been used, preventing saturation upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Causes & Solutions:
-
Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
High Impurity Levels: Significant amounts of impurities can depress the melting point and lead to oiling out.[4] Consider a preliminary purification step, such as column chromatography, if the crude material is highly impure.
-
Inappropriate Solvent: The compound's solubility in the chosen solvent might be too high. Try a solvent in which the compound is less soluble or use a two-solvent system.[4]
-
Problem 4: The purified product is still colored.
-
Solution: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product. The charcoal is then removed by hot gravity filtration.[4]
Column Chromatography Issues
Problem 1: Poor separation of the compound from impurities (overlapping bands).
-
Possible Causes & Solutions:
-
Incorrect Eluent System: The polarity of the solvent system may not be optimal. Use Thin Layer Chromatography (TLC) to test different solvent systems and find one that gives good separation between your product and the impurities.
-
Column Overloading: Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.
-
Uneven Packing: The stationary phase (e.g., silica gel) may not be packed uniformly, leading to channeling. Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.[3]
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution: Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.[4]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
General Column Chromatography Protocol
-
Column Preparation:
-
Secure a glass column vertically to a ring stand.[3]
-
Add a small plug of cotton or glass wool to the bottom of the column.[3]
-
Add a thin layer of sand.[3]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, tapping the side gently to ensure even packing and remove air bubbles.[3]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Purification Method | Starting Mass (g) | Eluent/Solvent System | Recovered Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) |
| Recrystallization | e.g., 5.0 | e.g., Ethanol/Water | ||||
| Column Chromatography | e.g., 5.0 | e.g., Hexane:Ethyl Acetate (9:1) |
Visualizations
Caption: Decision workflow for purifying this compound.
Caption: Troubleshooting common issues in recrystallization.
References
Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]thiazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-Bromo-5-chlorobenzo[d]thiazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and plausible synthetic pathway for this compound involves a two-step process:
-
Cyclization: The synthesis of the precursor, 2-amino-5-chlorobenzothiazole, is typically achieved through the reaction of 2-amino-4-chlorobenzenethiol with a cyanogen source or via oxidative cyclization of a corresponding thiourea.
-
Sandmeyer Reaction: The 2-amino group of 2-amino-5-chlorobenzothiazole is then converted to a 2-bromo group. This is achieved through diazotization of the amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid), followed by the introduction of a copper(I) bromide catalyst.[1]
Q2: My final product is a dark, tar-like substance. What is the likely cause?
The formation of dark, polymeric materials is a common issue in Sandmeyer reactions and often indicates the decomposition of the diazonium salt intermediate.[2] This decomposition can be triggered by several factors, including:
-
Elevated temperatures: The diazotization step must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[2]
-
Presence of impurities: Impurities in the starting materials or solvents can catalyze the decomposition of the diazonium salt.
-
Incorrect pH: The pH of the reaction mixture is crucial for the stability of the diazonium salt.
Q3: The yield of my reaction is consistently low. What are the potential reasons?
Low yields in the synthesis of this compound can stem from several issues throughout the synthetic process:
-
Incomplete diazotization: If the initial conversion of the 2-amino group to the diazonium salt is not complete, a significant portion of the starting material will remain unreacted.[2] The completion of diazotization can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.[2]
-
Premature decomposition of the diazonium salt: As mentioned in the previous question, maintaining a low temperature is critical to prevent the loss of the intermediate.
-
Suboptimal Sandmeyer reaction conditions: The efficiency of the Sandmeyer reaction is dependent on the quality and amount of the copper(I) bromide catalyst, as well as the reaction temperature and time.
-
Side reactions: The formation of byproducts, such as phenols (or the corresponding 5-chlorobenzothiazol-2-one) and biaryl compounds, can significantly reduce the yield of the desired product.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Presence of Impurities in the Final Product
Symptoms:
-
Multiple spots on Thin Layer Chromatography (TLC).
-
Unexpected peaks in Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analysis.
Potential Causes and Solutions:
| Impurity | Potential Source | Recommended Solutions |
| Unreacted 2-amino-5-chlorobenzothiazole | Incomplete diazotization or Sandmeyer reaction. | - Ensure complete diazotization by testing for excess nitrous acid with starch-iodide paper.[2] - Increase the reaction time or temperature of the Sandmeyer step, while monitoring for product degradation. |
| 5-chlorobenzothiazol-2-one | Hydrolysis of the diazonium salt intermediate due to excess water or elevated temperatures.[3] | - Maintain strict temperature control (0-5 °C) during diazotization.[2] - Use anhydrous solvents where possible. |
| Di- or poly-brominated benzothiazoles | Use of a strong brominating agent or excess bromine. | - The Sandmeyer reaction is generally regioselective for the replacement of the amino group. However, if direct bromination is attempted, use a milder brominating agent like N-bromosuccinimide (NBS) and control the stoichiometry carefully. |
| Biaryl impurities | Radical side reactions during the Sandmeyer reaction. | - Ensure efficient stirring and controlled addition of reagents to minimize localized high concentrations of radicals. |
| Impurities from starting materials | Impure 2-amino-4-chlorobenzenethiol used for the synthesis of the precursor. | - Purify the starting materials before use, for example, by recrystallization or column chromatography. |
Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from a similar synthesis of 2-Bromo-5-chlorobenzo[d]oxazole and may require optimization.[1]
Step 1: Diazotization of 2-amino-5-chlorobenzothiazole
-
Suspend 2-amino-5-chlorobenzothiazole (1.0 eq) in an aqueous solution of 48% hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. A vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen ceases.
-
Cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and addressing impurities.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
Technical Support Center: Optimizing Coupling Reactions for 2-Bromo-5-chlorobenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorobenzo[d]thiazole in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can be attributed to several factors. Begin by assessing the following:
-
Catalyst Activity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under inert conditions to prevent degradation.[1] Oxygen can deactivate the catalyst, so proper degassing of solvents and reagents is crucial.[2]
-
Base Selection: The choice of base is critical. For electron-deficient substrates like this compound, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic substrate and the inorganic base. The ratio of these solvents can significantly impact the reaction rate and yield.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition and an increase in side products. A typical starting point is between 80-110 °C.
Q2: I am observing significant amounts of homocoupled byproducts in my Suzuki reaction. How can this be minimized?
A2: Homocoupling, the self-coupling of the boronic acid reagent, is a common side reaction.[2] To minimize it:
-
Ensure Anaerobic Conditions: The presence of oxygen can promote homocoupling by oxidizing the active Pd(0) catalyst to Pd(II), which can facilitate this side reaction.[2] Rigorous degassing of the reaction mixture is essential.
-
Optimize Catalyst and Ligand: Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can favor the desired cross-coupling pathway over homocoupling.
-
Control Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is standard, but a large excess can sometimes lead to increased homocoupling.
-
Boronic Acid Quality: Ensure the boronic acid is of high purity and has not degraded. Consider using more stable boronic esters (e.g., pinacol esters) to reduce side reactions.[2]
Q3: For a Buchwald-Hartwig amination, what are the recommended starting conditions for this compound?
A3: For the Buchwald-Hartwig amination of this compound, a good starting point would be to use a palladium precatalyst like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as BINAP or XantPhos. A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is typically required. Anhydrous, non-polar solvents like toluene or 1,4-dioxane are generally preferred. The reaction is usually conducted at elevated temperatures, often around 100 °C.
Q4: My Heck reaction is not proceeding. What are some common troubleshooting steps?
A4: If your Heck reaction with this compound is unsuccessful, consider the following:
-
Catalyst and Ligand: For electron-deficient aryl bromides, a phosphine-free catalyst system or one with electron-rich phosphine ligands can be effective. Pd(OAc)₂ is a common palladium source.
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is necessary to neutralize the HBr generated during the reaction.
-
Solvent: Polar aprotic solvents such as DMF or DMA are often used in Heck reactions.
-
Alkene Partner: Ensure the alkene coupling partner is stable under the reaction conditions and is used in a slight excess.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more stable precatalyst. Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere (Argon or Nitrogen). |
| Inappropriate Base | For Suzuki and Buchwald-Hartwig reactions, screen stronger bases like K₃PO₄, Cs₂CO₃, or NaOt-Bu. For Heck reactions, ensure the base is sufficiently strong to neutralize the acid produced. |
| Poor Solubility | Adjust the solvent system. For Suzuki reactions, varying the organic solvent to water ratio can be beneficial. For other couplings, ensure all reagents are soluble at the reaction temperature. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. |
| Substrate-Specific Issues | The electron-deficient nature of the benzothiazole ring can affect reactivity. Consider using more electron-rich and bulky phosphine ligands to facilitate oxidative addition. |
Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; slow transmetalation. | Rigorously degas the reaction mixture. Use bulky, electron-rich ligands. Optimize the base and temperature. |
| Protodeboronation (Suzuki) | Presence of water or protic impurities; prolonged reaction times. | Use anhydrous solvents and dry reagents. Minimize reaction time once the starting material is consumed. Consider using boronic esters.[2] |
| Dehalogenation | Reductive cleavage of the C-Br bond. | This can be a competing pathway. Using milder reaction conditions (lower temperature, less reactive base) may help. Ensure the absence of adventitious hydrogen sources. |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 2-(Aryl)-5-chlorobenzo[d]thiazole
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and finely powdered, dry K₃PO₄.
-
Evacuate the flask and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Synthesis of 2-(Alkenyl)-5-chlorobenzo[d]thiazole
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
P(o-tol)₃ (10 mol%)
-
Et₃N (2.0 equiv)
-
DMF (anhydrous and degassed)
-
Sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, P(o-tol)₃, and Et₃N.[3]
-
Add the degassed DMF.[3]
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 2-(Amino)-5-chlorobenzo[d]thiazole
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Glovebox or Schlenk line
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture with stirring to 100 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography.
Data Presentation
The following tables provide representative conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig couplings of related brominated heterocycles. These should serve as a guide for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 18 | 75-85 |
| 2 | 2-Amino-5-bromo-4-t-butylthiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 80-90 |
| 3 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 |
| 4 | 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | Isopropanol/H₂O | 85-90 | 8-12 | Not specified |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-4-bromobenzothiazole | Various Amines | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | Not specified |
| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi | Toluene | Not specified | Not specified | 98 |
| 3 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa | Toluene | Not specified | Not specified | 95 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low reaction yields.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
Technical Support Center: Suzuki Coupling with 2-Bromo-5-chlorobenzo[d]thiazole
Welcome to the Technical Support Center for troubleshooting Suzuki coupling reactions with 2-Bromo-5-chlorobenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer detailed guidance on overcoming common experimental challenges.
Frequently Asked questions (FAQs)
Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?
A1: The Suzuki-Miyaura cross-coupling reaction with this compound is expected to be highly regioselective. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1][2] Based on this, the oxidative addition of the palladium catalyst is significantly more favorable at the Carbon-Bromine (C-Br) bond at the 5-position than at the Carbon-Chlorine (C-Cl) bond at the 2-position. Therefore, the primary product will be the 2-aryl-5-chlorobenzo[d]thiazole. However, the electronic environment of the benzothiazole ring can influence reactivity, and harsh reaction conditions or specific catalyst/ligand combinations might lead to a loss of selectivity.[2]
Q2: My reaction is showing low to no conversion of the starting material. What are the likely causes?
A2: Several factors could contribute to low or no conversion:
-
Catalyst Inactivity: The palladium catalyst, especially Pd(0) sources, can be sensitive to air and moisture. Ensure that the catalyst is fresh and has been handled under strictly inert conditions.
-
Ligand Degradation: Phosphine ligands are prone to oxidation. Use fresh ligands and handle them under an inert atmosphere.
-
Inappropriate Base: The choice and strength of the base are critical for the activation of the boronic acid.[1] For this substrate, common bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
-
Poor Solvent Quality: The presence of oxygen or water in the solvent can deactivate the catalyst. It is crucial to use anhydrous, degassed solvents.
-
Low Reaction Temperature: Some Suzuki couplings, especially with less reactive aryl chlorides or sterically hindered substrates, may require elevated temperatures to proceed at a reasonable rate.
Q3: I am observing a significant amount of a dehalogenated byproduct (5-chlorobenzo[d]thiazole). How can I minimize this?
A3: Dehalogenation is a common side reaction in Suzuki couplings. It can be promoted by factors such as the presence of water or other proton sources, the nature of the solvent, and the choice of base and ligand. To minimize dehalogenation:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
-
Optimize the Base: Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can sometimes reduce dehalogenation compared to NaOH or KOH.
-
Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.
-
Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes lead to increased dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.
Q4: Homocoupling of my boronic acid is a major side product. What can I do to prevent it?
A4: Homocoupling of boronic acids is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling. To suppress this side reaction:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources which might initiate homocoupling before the main catalytic cycle begins.
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can sometimes favor homocoupling.
Q5: My boronic acid seems to be degrading during the reaction (protodeboronation). How can I address this?
A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, especially for electron-deficient or heteroaryl boronic acids.[3] To mitigate this:
-
Use Anhydrous Conditions: Water can facilitate protodeboronation.
-
Choice of Base: A weaker base like KF might be beneficial in some cases, although it may slow down the desired reaction.[1]
-
Use Boronic Esters: Pinacol esters or other boronate esters are often more stable than the corresponding boronic acids and can be used as alternatives.[3]
-
Control Temperature: Higher temperatures can accelerate the rate of protodeboronation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Decision-Making Flowchart for Troubleshooting
Caption: A troubleshooting workflow for common Suzuki coupling issues.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki coupling reactions of substrates analogous to this compound. This data should serve as a guideline for expected outcomes under various conditions.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-bromobenzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 95 | 31 | 65 | [4] |
| 2-Amino-6-bromobenzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 31 | 75 | [4] |
| 2-Chloro-4-bromobenzothiazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | >90 (selective at C-Br) | [5] |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | 85 (selective at C-Br) | [6] |
| 2-Bromo-3-iodopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | 90 (selective at C-I) | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the selective Suzuki coupling at the 5-position. Optimization of the catalyst, ligand, base, and solvent may be necessary for different arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd₂(dba)₃, 2-3 mol% with a ligand)
-
Ligand (if using a ligand-free precursor, e.g., XPhos, SPhos, 4-6 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst and ligand (if applicable) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-chlorobenzo[d]thiazole.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]thiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on improving the yield of 2-Bromo-5-chlorobenzo[d]thiazole synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for the synthesis of this compound is a Sandmeyer reaction. This involves the diazotization of the precursor, 2-amino-5-chlorobenzothiazole, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide.
Q2: I am experiencing low yields in my Sandmeyer reaction. What are the most critical parameters to control for yield optimization?
A2: Low yields in this synthesis often stem from three primary areas: incomplete diazotization, premature decomposition of the diazonium salt, and suboptimal conditions for the copper-catalyzed bromination. Key parameters to control include:
-
Temperature: The diazotization step must be conducted at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt.
-
Acid Concentration: A sufficiently acidic medium is crucial for the in situ generation of nitrous acid and the stabilization of the diazonium salt.
-
Purity of Starting Material: Impurities in the 2-amino-5-chlorobenzothiazole can lead to undesired side reactions.
-
Quality of Copper(I) Bromide: The activity of the CuBr catalyst is critical for the efficient conversion of the diazonium salt to the desired product.
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products?
A3: Common impurities and side products in the synthesis of this compound include:
-
Phenolic byproducts: The diazonium salt can react with water to form the corresponding 2-hydroxy-5-chlorobenzothiazole, particularly if the temperature is not adequately controlled.
-
Azo coupling products: The diazonium salt can couple with the starting material or other aromatic species in the reaction mixture, leading to colored azo compounds.
-
Unreacted starting material: Incomplete diazotization or Sandmeyer reaction will result in the presence of 2-amino-5-chlorobenzothiazole in the final product.
-
Over-brominated products: Under certain conditions, bromination can occur on the benzene ring of the benzothiazole scaffold.
Q4: Can I use copper(II) bromide instead of copper(I) bromide for the Sandmeyer reaction?
A4: While copper(I) bromide is the classic and generally more effective catalyst for Sandmeyer bromination, copper(II) bromide can also be used. However, the use of CuBr₂ may lead to different selectivity and potentially lower yields of the desired 2-bromo product. In some cases, particularly with activated thiazole rings, CuBr₂ can favor bromination at other positions or lead to di-brominated products.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high. | Ensure a temperature of 0-5 °C. Use a slight excess of sodium nitrite and ensure the solution is strongly acidic. Test for excess nitrous acid with starch-iodide paper. |
| Decomposition of Diazonium Salt: Temperature exceeded 5 °C during diazotization or before the addition to the copper catalyst. | Maintain rigorous temperature control throughout the diazotization and addition steps. Use the diazonium salt solution immediately after preparation. | |
| Inactive Copper(I) Bromide Catalyst: The CuBr may have oxidized to Cu(II). | Use freshly prepared or commercially available high-purity CuBr. If preparing in-house, ensure it is a white solid, not greenish-blue. | |
| Presence of a Dark, Tarry Byproduct | Azo Coupling: Localized high concentration of diazonium salt. | Add the sodium nitrite solution slowly and with vigorous stirring to the amine solution. Ensure the diazonium salt solution is added slowly to the copper bromide solution. |
| Phenol Formation: Reaction with water due to elevated temperatures. | Maintain a low temperature (0-5 °C) during the entire diazotization process. | |
| Product Contaminated with Starting Material | Incomplete Reaction: Insufficient reaction time or temperature for the Sandmeyer step. | After the addition of the diazonium salt, allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. |
| Formation of Isomeric Brominated Byproducts | Incorrect Brominating Agent/Conditions: Use of a stronger brominating agent or inappropriate catalyst. | For selective 2-bromo substitution, CuBr is generally preferred over CuBr₂.[1] Avoid using elemental bromine, which can lead to less selective bromination. |
Data Presentation
The following table summarizes the effect of different copper catalysts on the yield of halogenated products in a model system of a substituted 2-aminothiazole, which can provide insights into optimizing the synthesis of this compound.[1]
| Catalyst | Product | Yield (%) | Reaction Conditions |
| CuBr | 2-Bromo-4-(phenylethynyl)thiazole | 98 | n-butyl nitrite, acetonitrile, 60 °C, 15 min |
| CuBr₂ | 2,5-Dibromo-4-(phenylethynyl)thiazole | 99 | n-butyl nitrite, acetonitrile, 85 °C, 15 min |
| CuBr₂ | 5-Bromo-4-(phenylethynyl)thiazole-2-amine | 94 | acetonitrile, room temperature, 10 h (no nitrite) |
Data adapted from a study on a model 2-aminothiazole derivative.[1] Yields are for the specific model system and may not be directly transferable but indicate trends in reactivity.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Amino-5-chlorobenzothiazole
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, suspend 2-amino-5-chlorobenzothiazole (1.0 eq) in a 48% aqueous solution of hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the suspension of the amine, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships influencing the yield of the synthesis.
References
Technical Support Center: Functionalization of 2-Bromo-5-chlorobenzo[d]thiazole
Welcome to the technical support center for the functionalization of 2-Bromo-5-chlorobenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the functionalization of this compound?
A1: The main challenge is achieving regioselectivity. The molecule has two different halogen atoms, bromine at the C5 position and chlorine at the C2 position, both of which can participate in cross-coupling and other substitution reactions. The key is to select conditions that favor reaction at one site over the other.
Q2: Which position is generally more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl.[1] Based on this trend, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position.[1][2] However, the electronic activation of the C2 position by the adjacent nitrogen atom in the thiazole ring can enhance its reactivity, making regioselective functionalization a non-trivial task.[1]
Q3: Which position is more susceptible to Nucleophilic Aromatic Substitution (SNAr)?
A3: The chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the bromine atom at the C5 position in SNAr reactions.[3] This is due to the electronic activation of the C2 position by the electron-withdrawing nature of the adjacent thiazole nitrogen atom, which stabilizes the intermediate Meisenheimer complex.[3][4]
Q4: What are the most common side reactions observed during the functionalization of this substrate?
A4: Common side reactions include:
-
Hydrodehalogenation: Replacement of a halogen atom (bromo or chloro) with a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring a rigorously inert atmosphere.[5][6]
-
Homocoupling: Dimerization of the boronic acid reagent in Suzuki-Miyaura coupling. This can be exacerbated by the presence of oxygen.[7]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid reagent, especially under harsh basic conditions or at elevated temperatures.[8]
-
Beta-Hydride Elimination: In Buchwald-Hartwig amination, this can lead to the formation of an imine and the hydrodehalogenated arene.[9]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
This is a common problem that can be addressed by systematically evaluating the reaction components and conditions.
| Possible Cause | Recommendation & Solution |
| Catalyst/Ligand Inactivity | The palladium catalyst may have degraded. Ensure the catalyst is handled under strictly inert conditions. For this substrate, consider screening electron-rich and bulky phosphine ligands like XPhos or SPhos, or pre-catalysts such as XPhos Pd G2/G3, which are often effective for challenging substrates.[8][10] |
| Inappropriate Base | The strength and solubility of the base are critical. An unsuitable base can lead to poor reaction kinetics. Screen a panel of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in difficult couplings.[6][8] |
| Poor Solvent Quality | Undegassed or wet solvents can deactivate the catalyst. Use anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF, often in a mixture with water.[11] Ensure thorough degassing of the reaction mixture by bubbling with an inert gas (argon or nitrogen).[6] |
| Boronic Acid/Ester Instability | Boronic acids can be prone to decomposition (protodeboronation).[8] Consider using the more stable corresponding pinacol boronate ester.[8] |
| Suboptimal Reaction Temperature | The reaction may require heating to overcome the activation energy. Typical temperatures range from 80-120 °C.[8][12] Microwave irradiation can also be employed to accelerate the reaction.[8] |
Issue 2: Poor Regioselectivity in Suzuki-Miyaura Coupling
Achieving selective coupling at either the C5-Br or C2-Cl position requires careful tuning of the catalytic system.
| Desired Outcome | Suggested Approach |
| Selective Coupling at C5-Br | Exploit the inherent higher reactivity of the C-Br bond. Use a less active catalyst system that is selective for the C-Br bond, such as Pd(PPh₃)₄ with a carbonate base (e.g., Na₂CO₃).[13] Milder reaction conditions (lower temperature) may also favor selective C-Br activation. |
| Selective Coupling at C2-Cl | This is more challenging due to the lower reactivity of the C-Cl bond. More active, electron-rich, and bulky ligands (e.g., Buchwald ligands like XPhos, SPhos) and stronger bases (e.g., K₃PO₄) are often required.[13][14] Higher reaction temperatures may also be necessary. |
Issue 3: Failure of Buchwald-Hartwig Amination
Successful C-N bond formation is highly dependent on the catalyst system and reaction conditions.
| Possible Cause | Recommendation & Solution |
| Incompatible Ligand | The choice of ligand is critical and depends on the amine. For primary amines, bulky biarylphosphine ligands like BrettPhos are often effective. For secondary amines, ligands like BINAP or dppf can be suitable.[9][15] |
| Incorrect Base | A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are commonly used.[6] Ensure the base is fresh and handled under an inert atmosphere. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.[16] |
| Low Reaction Temperature | Many Buchwald-Hartwig reactions require elevated temperatures, often in the range of 80-110 °C.[5] |
| Catalyst Poisoning | Certain functional groups can poison the palladium catalyst. Ensure high purity of all reagents.[15] |
Experimental Protocols
Note: These are general protocols adapted from procedures for analogous compounds and should be considered as starting points for optimization. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol is designed to selectively functionalize the more reactive C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
This protocol targets the C-Br bond for C-N bond formation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol leverages the higher reactivity of the C2-Cl bond towards nucleophiles.[3]
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., a secondary amine or thiol) (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound, the nucleophile, and K₂CO₃.
-
Add DMF and stir the mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of various bromobenzothiazole derivatives, which can serve as a guide for optimizing reactions with this compound.
| Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 2-(4-bromophenyl)benzo[d]thiazole | Phenylboronic acid | PdCl₂ (0.5) / 2-phenylimidazole (1) | K₂CO₃ (2) | DMF | 120 | 17-48 | 80-95 | [17] |
| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | DMF/H₂O | 95 | 31 | 64 | [11] |
| 4-Bromo-6-methylbenzo[d]thiazole | Various arylboronic acids | Pd₂(dba)₃ (10) | Na₂CO₃ (2) | Dioxane/H₂O | Reflux | 4 | up to 99 | [11] |
Visualizations
Caption: A step-by-step workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
stability issues of 2-Bromo-5-chlorobenzo[d]thiazole under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Bromo-5-chlorobenzo[d]thiazole under various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound during cross-coupling reactions?
While specific stability data for this compound is not extensively documented, halogenated benzothiazoles can be sensitive to harsh reaction conditions. Key concerns include:
-
Thermal Decomposition: Prolonged exposure to high temperatures can lead to degradation.
-
Hydrolysis: The 2-bromo substituent may be susceptible to hydrolysis under certain aqueous or basic conditions, potentially forming 5-chlorobenzothiazol-2-one.
-
Dehalogenation: Reductive dehalogenation to form 5-chlorobenzo[d]thiazole can be a side reaction, particularly in the presence of a palladium catalyst and a hydrogen source (e.g., solvent, amine).
-
Base-Mediated Decomposition: Strong bases may induce decomposition of the benzothiazole ring, especially at elevated temperatures.
Q2: Which halogen is more reactive in this compound for cross-coupling reactions?
The carbon-bromine (C-Br) bond at the 2-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This differential reactivity allows for selective functionalization at the 2-position.
Q3: What are common side products observed in Suzuki-Miyaura coupling reactions with this compound?
Common side products are typical for Suzuki-Miyaura reactions and include:
-
Homocoupling Product: Formation of a biaryl product from the coupling of two boronic acid molecules. This can be exacerbated by the presence of oxygen.
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom on the coupling partner, leading to the formation of an arene byproduct. This can be caused by moisture or acidic conditions.
-
Dehalogenated Starting Material: Formation of 5-chlorobenzo[d]thiazole.
Q4: Can the choice of base affect the stability of this compound?
Yes, the choice and strength of the base are critical. While a base is necessary to activate the boronic acid in Suzuki coupling or deprotonate the amine in Buchwald-Hartwig amination, strong bases, especially in high concentrations and at high temperatures, can promote side reactions. For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu).
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Decomposition of Starting Material | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder base (e.g., K₃PO₄ instead of NaOtBu). - Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). |
| Catalyst Inactivation | - Use a fresh, high-quality palladium catalyst. - Degas the solvent and reaction mixture thoroughly to remove oxygen. - Screen different phosphine ligands to find one that stabilizes the catalyst and promotes the desired reaction. |
| Poor Quality Boronic Acid | - Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). - Store boronic acids under inert gas and away from moisture. |
| Side Reactions (Homocoupling, Protodeboronation) | - For homocoupling, ensure rigorous exclusion of oxygen. - For protodeboronation, use anhydrous solvents and reagents. |
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-5-chlorobenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-Bromo-5-chlorobenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in cross-coupling reactions with this compound?
A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1][2] The general order of reactivity for aryl halides is I > Br > OTf > Cl.[1] This inherent difference in reactivity allows for selective functionalization at the C-5 position (bromo) while leaving the C-2 position (chloro) intact for subsequent transformations.
Q2: How do I achieve selective coupling at the C-5 (bromo) position?
A2: To achieve selective coupling at the C-5 position, it is crucial to use optimized reaction conditions that favor the activation of the C-Br bond over the C-Cl bond. This typically involves a careful selection of the palladium catalyst, ligand, base, and solvent, along with controlling the reaction temperature and time. Using ligands known for their effectiveness with aryl bromides, such as bulky, electron-rich phosphines, can enhance selectivity.
Q3: What are the most common palladium precatalysts for cross-coupling reactions?
A3: Common and versatile palladium precatalysts for generating the active Pd(0) species in situ include Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).[3] For improved reproducibility and efficiency, especially in challenging transformations, well-defined Pd(II) precatalysts that incorporate the desired ligand, such as XPhos-Pd-G3 or SPhos-Pd-G2, are excellent choices as they are often more stable.[3]
Q4: How does the choice of ligand impact the reaction outcome?
A4: Ligand selection is critical and highly dependent on the specific cross-coupling reaction and substrate.
-
For C-C couplings (e.g., Suzuki, Heck): While simple phosphines like PPh₃ can be effective, sterically hindered substrates often benefit from bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) which can provide superior results.[3]
-
For C-N couplings (e.g., Buchwald-Hartwig): Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are generally required to facilitate the reductive elimination step and achieve high yields.[3]
Q5: What are the key considerations for choosing a base?
A5: The base plays a crucial role in the catalytic cycle. For Suzuki-Miyaura couplings, inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used to facilitate the transmetalation step.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often employed to deprotonate the amine.[4][5] The choice of base should be carefully considered to avoid decomposition of starting materials or products.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst and phosphine ligand are handled under an inert atmosphere (e.g., Argon or Nitrogen) as they can be sensitive to air and moisture.[4] Consider using a well-defined, air-stable precatalyst. |
| Suboptimal Ligand | Screen a panel of ligands. For Suzuki couplings, try bulky biarylphosphine ligands like XPhos or SPhos. For Buchwald-Hartwig aminations, ligands like BrettPhos or RuPhos may be more effective. |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, try screening K₂CO₃, K₃PO₄, and Cs₂CO₃. For aminations, NaOtBu is a common starting point, but other bases like LHMDS or K₃PO₄ might be necessary for sensitive substrates. |
| Poor Solvent Quality | Use anhydrous, degassed solvents to prevent catalyst deactivation.[4] Common solvents for cross-coupling include toluene, dioxane, and THF. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can sometimes improve yields and reduce reaction times.[4] |
Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl)
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can lead to the coupling at the less reactive C-Cl bond. Try lowering the temperature and monitoring the reaction closely to stop it once the starting material is consumed. |
| Highly Active Catalyst System | A very active catalyst might not differentiate well between the C-Br and C-Cl bonds. Consider using a less reactive catalyst/ligand combination. |
| Ligand Choice | The ligand can influence selectivity. Experiment with different ligands to find one that preferentially promotes oxidative addition at the C-Br bond. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Debromination)
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This can be caused by the presence of oxygen. Ensure the reaction is set up under strictly anaerobic conditions. Using a slight excess of the boronic acid can sometimes be beneficial. |
| Debromination (Protodebromination) | This side reaction replaces the bromine atom with a hydrogen. It can be promoted by moisture or certain bases. Ensure anhydrous conditions and consider screening different bases. Using high-purity boronic acids or their more stable pinacol ester derivatives can also help.[2] |
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 90-98 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-24 | 70-95 |
Note: Yields are based on reactions with analogous bromo-chloro-heterocycles and may require optimization for this compound.
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 85-95 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 16 | 90-98 |
| Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 |
Note: The data presented is based on the amination of analogous bromo-chloro-heterocycles and serves as a representative guide.[4]
Table 3: Representative Catalyst Systems for Sonogashira Coupling
| Alkyne | Palladium Source (mol%) | Ligand | Copper Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | - | CuI (5) | Et₃N (3) | THF | 60 | 6 | 80-90 |
| Ethynyltrimethylsilane | Pd(OAc)₂ | XPhos | CuI | Cs₂CO₃ | DMF | 80 | 8 | 75-85 |
| 1-Hexyne | Pd₂(dba)₃ | P(t-Bu)₃ | CuI | DIPA | Toluene | 70 | 12 | 70-80 |
Note: Yields are based on reactions with analogous bromo-chloro-heterocycles and may require optimization.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-5 Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ and XPhos.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound, the amine, and NaOtBu.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: A decision-making workflow for catalyst selection.
References
Technical Support Center: Reactions Involving 2-Bromo-5-chlorobenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorobenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used as a starting material?
A1: this compound is a versatile building block commonly employed in various cross-coupling reactions. The primary applications include Suzuki-Miyaura coupling for the formation of carbon-carbon bonds, Buchwald-Hartwig amination for the synthesis of arylamines, and Sonogashira coupling to introduce alkyne moieties. It can also be used in other palladium-catalyzed reactions like the Heck reaction, as well as nucleophilic aromatic substitution reactions.
Q2: Which halogen is more reactive in cross-coupling reactions, the bromine at the 2-position or the chlorine at the 5-position?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl. Therefore, the carbon-bromine bond at the 2-position is significantly more reactive than the carbon-chlorine bond at the 5-position. This differential reactivity allows for selective functionalization at the 2-position while leaving the 5-chloro group intact for potential subsequent transformations.
Q3: What are some general tips for a successful cross-coupling reaction with this compound?
A3: To ensure a successful reaction, it is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions. The choice of palladium catalyst, ligand, and base is critical and often needs to be optimized for the specific substrate and coupling partner. Maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is also essential.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use a fresh palladium source and ensure proper ligand-to-metal ratio. Consider using a pre-catalyst. |
| Inappropriate base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical for activating the boronic acid. | |
| Poor quality boronic acid | Use fresh, high-purity boronic acid or a more stable boronate ester. | |
| Insufficient degassing | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas or using freeze-pump-thaw cycles. | |
| Significant Side Product Formation | Homocoupling of boronic acid | Ensure a strictly inert atmosphere to minimize oxygen, which can promote homocoupling. |
| Protodeboronation (loss of boronic acid group) | Use anhydrous solvents and reagents. | |
| Dehalogenation of starting material | Use milder reaction conditions (e.g., lower temperature) or a different ligand/base combination. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst inhibition | The nitrogen on the benzothiazole ring can coordinate to the palladium catalyst. Using a higher catalyst loading or a different ligand may be necessary. |
| Inappropriate ligand | For primary amines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf may be suitable. | |
| Base incompatibility | Strong bases like NaOtBu are common, but if your substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄. | |
| Incomplete Conversion | Sterically hindered amine | May require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system. |
Sonogashira Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive copper co-catalyst | Use a fresh source of copper(I) iodide. |
| Inappropriate base | An amine base like triethylamine or diisopropylamine is typically used and can also serve as the solvent. Ensure it is high purity and degassed. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | This is the most common cause. Rigorous degassing and maintaining an inert atmosphere are crucial. |
| Copper-catalyzed side reaction | Consider using a copper-free Sonogashira protocol, which may require a more active palladium/ligand system. |
Experimental Protocols
General Workup Procedure for Cross-Coupling Reactions
This is a general procedure that can be adapted for Suzuki, Buchwald-Hartwig, and Sonogashira reactions. Specific steps may vary based on the reaction and the properties of the product.
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. Repeat the extraction 2-3 times.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired product.
Representative Experimental Conditions
The following tables provide representative experimental conditions for common cross-coupling reactions. Note that these are starting points and may require optimization.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 75-85 |
Data is based on analogous reactions with 2-chloro-4-bromobenzothiazole and serves as a representative guide.
Table 2: Representative Buchwald-Hartwig Amination Conditions for this compound
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 90-98 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |
| Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 |
This data is based on the amination of 5-Bromo-2-chlorobenzo[d]thiazole and serves as a representative guide.[1]
Table 3: Representative Sonogashira Coupling Conditions
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 80-90 |
| Ethynyltrimethylsilane | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | DMF | 80 | 8 | 75-85 |
| 1-Hexyne | Pd₂(dba)₃ / P(t-Bu)₃ | CuI | DIPA | Toluene | 70 | 12 | 70-80 |
Data is based on analogous reactions with 2-chloro-4-bromobenzothiazole and serves as a representative guide.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Characterization of 5-Chlorobenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-chlorobenzo[d]thiazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of a chlorine atom at the 5-position influences the molecule's electronic properties and lipophilicity, often enhancing biological activity. This guide provides a comparative analysis of derivatives synthesized from the common precursor, 2-amino-5-chlorobenzothiazole, and explores the potential of 2-bromo-5-chlorobenzo[d]thiazole as a key intermediate for diversification. Experimental data on synthesis, characterization, and biological performance are presented to aid in the design and development of new chemical entities.
Comparison of Synthetic Yields and Physical Properties
The synthesis of various heterocyclic systems from 2-amino-5-chlorobenzothiazole has been reported, yielding compounds with potential biological activities. A summary of the physical properties and yields for a selection of these derivatives is presented in Table 1. These derivatives incorporate various heterocyclic moieties such as oxadiazole, triazole, and thiazolidinone.
Table 1: Physical Properties and Yields of 2-Amino-5-chlorobenzothiazole Derivatives
| Compound ID | Molecular Formula | Final Structure Description | Yield (%) | Melting Point (°C) | Color | Reference |
| 2 | C₁₁H₁₁ClN₂O₂S | Ethyl ((5-chlorobenzo[d]thiazol-2-yl)amino)acetate | 77 | 208-210 | Yellow | [1] |
| 3 | C₉H₉ClN₄OS | 2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetohydrazide | 85 | 132-134 | Pale Yellow | [1] |
| 4 | C₁₀H₆ClN₃OS₂ | 5-(((5-chlorobenzo[d]thiazol-2-yl)amino)methyl)-1,3,4-oxadiazole-2-thiol | 78 | 178-180 | White | [1] |
| 5 | C₁₀H₁₀ClN₅S₂ | N-((5-chlorobenzo[d]thiazol-2-yl)amino)acetyl)hydrazine-1-carbothioamide | 80 | 112-114 | White | [1] |
| 6 | C₁₀H₈ClN₅S₂ | 5-(((5-chlorobenzo[d]thiazol-2-yl)amino)methyl)-4H-1,2,4-triazole-3-thiol | 88 | 196-198 | Pale Yellow | [1] |
| 7 | C₉H₇ClN₂O₂S | 2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetic acid | 70 | 164-166 | Yellow | [1] |
| 8 | C₁₅H₁₁ClN₄S | N-(1H-benzo[d]imidazol-2-yl)-2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetamide | 66 | 218-220 | Brown | [1] |
| 9 | C₁₄H₈BrClN₂S | N-(4-bromobenzylidene)-5-chlorobenzo[d]thiazol-2-amine | 75 | 118-120 | Yellow | [2] |
| 10 | C₁₆H₁₀BrClN₂OS₂ | 2-(4-bromophenyl)-3-(5-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one | 69 | 154-156 | Brown | [1][2] |
Comparative Biological Activity
Derivatives of the 5-chlorobenzothiazole scaffold have been primarily investigated for their antimicrobial properties. A selection of compounds has demonstrated notable activity against various fungal strains, in some cases comparable to the standard drug fluconazole.
Table 2: Antifungal Activity of 5-Chlorobenzo[d]thiazole Derivatives (Inhibition Zone in mm)
| Compound ID | Candida glabrata | Aspergillus niger | Fluconazole (Standard) | Reference |
| 2 | 16 | 18 | 20 | [3] |
| 3 | 15 | 16 | 20 | [3] |
| 4 | 18 | 19 | 20 | [3] |
| 6 | 17 | 18 | 20 | [3] |
| 8 | 19 | 20 | 20 | [3] |
| 10 | 18 | 19 | 20 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide the experimental protocols for the synthesis of key intermediates and final compounds based on the 2-amino-5-chlorobenzothiazole core.
General Synthesis of 2-Amino-5-chlorobenzothiazole Derivatives
A series of new derivatives were synthesized starting from 2-amino-5-chlorobenzothiazole.[1][3] The initial step involved the reaction with ethyl chloroacetate in the presence of potassium hydroxide to yield an ester derivative (Compound 2).[1][3] This ester was then converted to a hydrazide (Compound 3) by refluxing with hydrazine hydrate.[1][3] From the hydrazide, a 1,3,4-oxadiazole-2-thiol derivative (Compound 4) was obtained through a reaction with carbon disulfide and potassium hydroxide.[1][3] Alternatively, reacting the ester (Compound 2) with thiosemicarbazide produced an intermediate (Compound 5) which, upon treatment with sodium hydroxide, cyclized to a 1,2,4-triazole-3-thiol derivative (Compound 6).[1][3]
Synthesis of 2-(4-bromophenyl)-3-(5-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one (Compound 10)
A Schiff base (Compound 9) was first synthesized by heating 2-amino-5-chlorobenzothiazole with 4-bromobenzaldehyde in absolute ethanol.[2] Subsequently, a mixture of the Schiff base (0.01 mol) and mercaptoacetic acid (0.02 mol) in dry benzene (25 mL) was heated for 10 hours.[2] The reaction mixture was then concentrated and recrystallized from methanol to yield the final thiazolidinone derivative.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the derivatization of the 5-chlorobenzo[d]thiazole scaffold.
Caption: Synthetic routes to various heterocyclic derivatives from 2-amino-5-chlorobenzothiazole.
Proposed Synthetic Utility of this compound
While specific experimental data for the derivatization of this compound is limited in the reviewed literature, its structure suggests significant potential as a versatile synthetic intermediate. The 2-bromo substituent is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNA_r_) reactions. Furthermore, the C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of a wide range of aryl and vinyl substituents.
Caption: Potential synthetic transformations of this compound.
Alternative Scaffolds
For comparison, benzimidazoles represent a class of heterocyclic compounds with a similar broad spectrum of biological activities, including antimicrobial and anticancer effects. The synthesis of 2,5-disubstituted furan derivatives bearing benzimidazole or benzothiazole nuclei has been explored, with some compounds showing promising antitumor and antibacterial activity.[4] This highlights the potential for bioisosteric replacement and scaffold hopping in the design of new drugs based on these privileged heterocyclic systems.
References
Spectral Analysis: A Comparative Guide to 2-Substituted Halogenated Benzothiazoles
Comparative Spectral Data
The following tables summarize the key spectral data for 2-Chlorobenzothiazole and 2-Bromobenzothiazole, providing a basis for comparison and aiding in the identification of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Chlorobenzothiazole | CDCl₃ | 7.33-7.44 (m, 2H), 7.69-7.70 (m, 1H), 7.90-7.91 (m, 1H)[1] |
| 2-Bromobenzothiazole | CDCl₃ | 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H)[1] |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Chlorobenzothiazole | CDCl₃ | 121.0, 122.8, 125.7, 126.6, 136.0, 150.9, 153.1[1] |
| 2-Bromobenzothiazole | CDCl₃ | 120.9, 122.8, 125.7, 126.6, 137.3, 138.9, 152.3[1] |
Vibrational Spectroscopy
Table 3: Infrared (IR) Spectral Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| 2-Chlorobenzothiazole | Not Specified | Data not readily available in search results. |
| 2-Bromobenzothiazole | Not Specified | Data not readily available in search results. |
Note: Specific experimental IR data for these compounds was not available in the provided search results. General characteristic absorbances for benzothiazoles include C=N stretching around 1600-1650 cm⁻¹ and C-S stretching in the fingerprint region.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| 2-Chlorobenzothiazole | ESI | 169.9831 (Calculated), 169.9835 (Found)[1] |
| 2-Bromobenzothiazole | ESI | 213.9326 (Calculated), 213.9331 (Found)[1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used with a longer relaxation delay and a larger number of scans.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm). A baseline is recorded with the solvent-filled cuvette and subtracted from the sample spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the spectral analysis of a chemical compound and the logical relationship between the different spectroscopic techniques.
General workflow for the spectral analysis of a chemical compound.
Logical relationship between different spectroscopic techniques for structural elucidation.
References
A Comparative Guide to the X-ray Crystal Structures of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two distinct benzothiazole derivatives, 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole, allowing for a direct comparison of their solid-state structures.[1]
| Parameter | 2-(4-chlorophenyl)benzothiazole | 2-amino-6-chlorobenzothiazole |
| Chemical Formula | C₁₃H₈ClNS | C₇H₅ClN₂S |
| Molecular Weight | 245.73 g/mol | 184.65 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P 1 2₁/c 1 | P b c a |
| a (Å) | 11.0497(5) | 7.371(2) |
| b (Å) | 14.1040(6) | 12.015(4) |
| c (Å) | 7.1466(3) | 17.200(6) |
| α (°) | 90 | 90 |
| β (°) | 98.556(4) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1101.37(8) | 1523.5(9) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.481 | 1.608 |
Experimental Protocols
Detailed methodologies for the synthesis and single-crystal X-ray crystallographic analysis of benzothiazole derivatives are crucial for reproducible research.
Synthesis of Benzothiazole Derivatives
The synthesis of the benzothiazole core can be achieved through various methods, with the choice of reactants determining the final substitution pattern.
-
Synthesis of 2-(4-chlorophenyl)benzothiazole: This derivative is typically synthesized via a condensation reaction between 2-aminothiophenol and 4-chlorobenzoyl chloride.[1]
-
Synthesis of 2-amino-6-chlorobenzothiazole: This compound can be prepared by reacting 4-chloroaniline with potassium thiocyanate, followed by cyclization with bromine.[1]
Single-Crystal X-ray Crystallography
The definitive method for elucidating the solid-state structure of these compounds is single-crystal X-ray crystallography.[1] A general procedure is outlined below.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[1]
-
Data Collection: The crystal is subjected to a beam of X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The crystal system and space group are determined from the diffraction pattern's symmetry. The crystal structure is then solved using direct or Patterson methods to generate an initial atomic model. This model is refined against the experimental data using full-matrix least-squares methods.[1]
The introduction of different substituents onto the benzothiazole scaffold significantly influences the resulting crystal packing and intermolecular interactions. For instance, the presence of amino groups can lead to the formation of hydrogen bonding networks, which are absent in derivatives with non-polar substituents. These structural variations are critical in understanding the structure-activity relationships that govern the biological efficacy of these compounds. The comparative analysis of their crystal structures provides a foundational understanding for the rational design of new and more potent therapeutic agents.
References
Comparative Biological Activity of 2-Bromo-5-chlorobenzo[d]thiazole Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity
Substituted benzothiazoles have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1] The introduction of halogen substituents, such as bromine and chlorine, can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy.[2]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-substituted-5-chlorobenzothiazole analogs against a panel of human cancer cell lines. This data provides a basis for understanding the potential anticancer potency of derivatives of 2-Bromo-5-chlorobenzo[d]thiazole.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-amino, thiazolidine-2,4-dione hybrid | MCF-7 (Breast) | 3.84 | [3] |
| HepG2 (Liver) | 7.92 | [3] | ||
| HCT-116 (Colon) | 5.61 | [3] | ||
| 2 | 2-amino, thiazolidine-2,4-dione hybrid | MCF-7 (Breast) | 6.11 | [3] |
| 3 | Naphthalimide derivative | MCF-7 (Breast) | 7.91 ± 0.4 | [3] |
| A549 (Lung) | 4.074 ± 0.3 | [3] |
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. The structural modifications on the benzothiazole core play a crucial role in determining the spectrum and potency of their antimicrobial activity.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents the MIC values of selected 2-substituted benzothiazole derivatives against various microbial strains.
| Compound ID | 2-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 3e | Dialkyne substituted 2-aminobenzothiazole with aryl azide | Staphylococcus aureus | 3.12 | [4] |
| Enterococcus faecalis | 3.12 | [4] | ||
| Salmonella typhi | 3.12 | [4] | ||
| Escherichia coli | 3.12 | [4] | ||
| Klebsiella pneumoniae | 3.12 | [4] | ||
| Pseudomonas aeruginosa | 3.12 | [4] | ||
| 3n | Dialkyne substituted 2-aminobenzothiazole with aryl azide | Candida tropicalis | 1.56 - 12.5 | [4] |
| Candida albicans | 1.56 - 12.5 | [4] | ||
| Candida krusei | 1.56 - 12.5 | [4] | ||
| Cryptococcus neoformans | 1.56 - 12.5 | [4] | ||
| Aspergillus niger | 1.56 - 12.5 | [4] | ||
| Aspergillus fumigatus | 1.56 - 12.5 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the presented findings.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by measuring absorbance at a specific wavelength, is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and incubate for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for another 4 hours.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Visualizations
To further illustrate the concepts discussed, the following diagrams represent a typical experimental workflow and a potential signaling pathway modulated by benzothiazole derivatives.
Experimental workflow for evaluating this compound analogs.
Potential signaling pathways modulated by 2-substituted benzothiazole analogs.
References
A Comparative Guide to the Reactivity of 2-Bromo-5-chlorobenzo[d]thiazole and Other Brominated Benzothiazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted benzothiazoles are a cornerstone scaffold, offering a versatile platform for the development of novel therapeutic agents and functional materials. The reactivity of halogenated benzothiazoles, particularly in palladium-catalyzed cross-coupling reactions, is of paramount importance for their synthetic utility. This guide provides an objective comparison of the reactivity of 2-Bromo-5-chlorobenzo[d]thiazole with other brominated benzothiazoles, supported by available experimental data and established reactivity principles.
Executive Summary
The reactivity of brominated benzothiazoles in popular cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is significantly influenced by the electronic environment of the benzothiazole ring system. The presence of a chloro substituent at the 5-position in this compound is expected to modulate its reactivity compared to the parent 2-bromobenzothiazole and other substituted analogues. Generally, electron-withdrawing groups can enhance the reactivity of aryl halides in the oxidative addition step of the catalytic cycle, a key determinant of the overall reaction rate. However, the precise impact is a balance of inductive and resonance effects. This guide collates available data to provide a comparative framework for synthetic planning.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is a critical parameter for the success of this reaction. While direct comparative kinetic studies for this compound are not extensively available, we can infer its reactivity relative to other brominated benzothiazoles from published synthetic reports.
Table 1: Comparison of Reported Yields in Suzuki-Miyaura Coupling of Various Brominated Benzothiazoles
| Brominated Benzothiazole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-bromobenzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 95 | 31 | 75 | [1] |
| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 95 | 31 | 64 | [1] |
| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 31 | 65 | [1] |
The chloro group at the 5-position of this compound is an electron-withdrawing group, which is expected to increase the electrophilicity of the C-Br bond, potentially leading to a faster rate of oxidative addition to the palladium catalyst compared to an unsubstituted 2-bromobenzothiazole.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.
Table 2: Comparison of Reported Yields in Buchwald-Hartwig Amination of Brominated Heterocycles
| Brominated Heterocycle | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzothiazole | Piperidine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 25 | - | 92 | [2] |
| 2-Chlorobenzothiazole | Dibutylamine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 70 | - | 97 | [2] |
| 7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Aniline | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | - | 87 | [3] |
| 2,6-Dibromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 16 | 85 | |
| 2,6-Dibromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 16 | 75 |
Note: This table includes data for related brominated heterocycles to provide a general context for reactivity in Buchwald-Hartwig amination, as specific comparative data for this compound was not found in the initial search.
The electron-withdrawing nature of the chloro substituent in this compound is anticipated to enhance its reactivity in Buchwald-Hartwig amination compared to 2-bromobenzothiazole. This is because the increased electrophilicity of the carbon attached to the bromine atom facilitates the initial oxidative addition step.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Brominated benzothiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₃PO₄ (2.0 eq)
-
Toluene/Water (4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the brominated benzothiazole, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 95 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Brominated benzothiazole (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.025 eq)
-
XPhos (0.05 eq)
-
KOtBu (1.4 eq)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the brominated benzothiazole, Pd₂(dba)₃, XPhos, and KOtBu.
-
Add the anhydrous and degassed toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat to the desired temperature (e.g., 90 °C) with stirring for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Benzothiazole derivatives are known to interact with various biological targets and signaling pathways. Understanding these interactions is crucial for drug development.
Benzothiazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, which is a key mediator of oncogenic signaling.[4] By blocking the phosphorylation of STAT3, these compounds can suppress the expression of downstream target genes involved in cell proliferation and survival.[1]
Certain benzothiazole derivatives have been shown to act as inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) kinase, a crucial regulator of the DNA damage response pathway.[5][6] By inhibiting ATR, these compounds can prevent cancer cells from repairing DNA damage, leading to cell cycle arrest and apoptosis.
Radiolabeled benzothiazole derivatives are utilized as imaging agents for amyloid-β plaques, which are a hallmark of Alzheimer's disease.[7] These compounds are designed to cross the blood-brain barrier and selectively bind to amyloid plaques, allowing for their visualization by PET or SPECT imaging.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-5-chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Bromo-5-chlorobenzo[d]thiazole is critical for quality control, stability studies, and impurity profiling in pharmaceutical development and chemical research. The selection of a suitable analytical method is paramount for ensuring data integrity. This guide provides an objective comparison of two primary analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is based on established validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and performance data from analogous halogenated aromatic compounds.[1][2][3][4][5]
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of a small, halogenated organic molecule like this compound. These values are representative and may vary based on specific instrumentation and method optimization.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Commentary |
| Specificity/Selectivity | Good. Can resolve the analyte from non-volatile impurities. Peak purity can be assessed with a PDA detector.[6] | Excellent. Mass spectrometry provides high selectivity based on mass-to-charge ratio, enabling excellent discrimination from co-eluting impurities.[7][8] | GC-MS offers superior specificity due to the added dimension of mass analysis, which is particularly useful for complex matrices. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 | Both methods demonstrate excellent linearity over a defined concentration range.[9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both techniques provide high accuracy. The slightly wider acceptable range for GC-MS can be attributed to more complex sample preparation steps.[10][11] |
| Precision (% RSD) | ≤ 2% (Repeatability & Intermediate Precision) | ≤ 5% (Repeatability & Intermediate Precision) | HPLC generally offers slightly better precision for routine quantitative analysis. |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | GC-MS is significantly more sensitive, making it suitable for trace-level impurity analysis.[8][12] |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | Consistent with LOD, the quantitation limits for GC-MS are substantially lower than for HPLC-UV.[8][12] |
| Robustness | Generally high. Small variations in mobile phase composition, pH, and column temperature can be well-controlled. | Moderate. Sensitive to changes in inlet temperature, gas flow rate, and potential matrix effects. | HPLC methods are often considered more robust for routine quality control applications. |
| Sample Throughput | High, especially with an autosampler. | Moderate to High, dependent on oven temperature program cycle time. | Runtimes for both can be optimized, but HPLC often allows for faster gradients. |
| Instrumentation Cost | Lower to Moderate | Higher | GC-MS systems represent a more significant capital investment. |
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the validation of HPLC and GC-MS analytical methods.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC-MS Method Validation.
Detailed Experimental Protocols
The following are proposed starting protocols for the analysis of this compound. These protocols are based on methods used for similar halogenated aromatic compounds and should be optimized and validated for the specific application.[13][14][15][16]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of the main component (assay) and for the determination of non-volatile impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile.
-
For assay determination, dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
For impurity analysis, a more concentrated solution may be used, depending on the expected impurity levels.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities and for trace-level analysis due to its high sensitivity and selectivity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Mode: Splitless for trace analysis, Split (e.g., 50:1) for higher concentrations.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-450) for impurity identification and Selected Ion Monitoring (SIM) for quantification of the target analyte and known impurities.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
Dilute the stock solution to the desired concentration range for the calibration curve (e.g., 0.1 to 10 µg/mL).
-
Ensure the final sample is free of non-volatile residues. If necessary, perform liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample.[16]
-
Conclusion and Recommendations
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific analytical objective.
-
For routine quality control, assay, and determination of known non-volatile impurities, HPLC-UV is a robust, precise, and cost-effective method. Its high throughput and reliability make it well-suited for a manufacturing environment.
-
For the identification of unknown volatile impurities, trace-level analysis, and when orthogonal verification is required, GC-MS is the superior technique. Its exceptional sensitivity and the structural information provided by mass spectrometry are invaluable for in-depth characterization and troubleshooting.
For comprehensive validation and characterization of this compound, a combination of both HPLC and GC-MS methods is recommended to provide a complete profile of both volatile and non-volatile impurities.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ICH Official web site : ICH [ich.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uoguelph.ca [uoguelph.ca]
- 15. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]
- 16. labcompare.com [labcompare.com]
A Comparative Guide to the Efficacy of 2-Bromo-5-chlorobenzo[d]thiazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of inhibitors derived from the benzothiazole scaffold, with a focus on structures related to 2-Bromo-5-chlorobenzo[d]thiazole. While direct comparative studies on inhibitors with this exact scaffold are limited in publicly available literature, this document synthesizes data from various substituted benzothiazole derivatives to offer insights into their potential as therapeutic agents. The primary focus is on their application as anticancer agents, particularly as inhibitors of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphatidylinositol 3-kinase (PI3K).
Data Presentation: Comparative Efficacy of Benzothiazole-Based Inhibitors
The following tables summarize the in vitro efficacy of various benzothiazole derivatives against different cancer cell lines and kinase targets. It is important to note the structural variations from the core this compound scaffold when interpreting this data.
Table 1: In Vitro Anticancer Activity of Substituted Benzothiazole Derivatives
| Compound ID/Reference | Substitution Pattern | Target Cell Line | IC50 (µM) |
| Compound 4a | 2-amino, thiazolidine-2,4-dione hybrid | HCT-116 (Colon) | 5.61[1] |
| HEPG-2 (Liver) | 7.92[1] | ||
| MCF-7 (Breast) | 3.84[1] | ||
| Compound 4e | 2-amino, thiazolidine-2,4-dione hybrid with 3,4,5-trimethoxybenzylidene | MCF-7 (Breast) | 6.11[1] |
| Thiazole Derivative 4c | 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-4-oxo-4,5-dihydrothiazol-5-yl) acetate | MCF-7 (Breast) | 2.57[2] |
| HepG2 (Liver) | 7.26[2] | ||
| DIPTH | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2 (Liver) | 14.05 (µg/mL)[3] |
| MCF-7 (Breast) | 17.77 (µg/mL)[3] |
Table 2: In Vitro Kinase Inhibitory Activity of Benzothiazole and Thiazole Derivatives
| Compound ID/Reference | Target Kinase | IC50 (µM) | Reference Inhibitor | Reference Inhibitor IC50 (µM) |
| Compound 4a | VEGFR-2 | 0.091[1] | Sorafenib | 0.053[1] |
| Thiazole Derivative 4c | VEGFR-2 | 0.15[2] | Sorafenib | 0.059[2] |
| Thiazole Derivative 3b | PI3Kα | 0.086[4] | Alpelisib | Similar Activity[4] |
| mTOR | 0.221[4] | Dactolisib | Weaker Activity[4] | |
| Benzothiazole 11 | PI3Kβ | 88.3% inhibition at 1 µM | GDC-0941 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP levels, detected as a decrease in luminescence, corresponds to higher kinase activity.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, PI3K)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test inhibitors
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in kinase assay buffer.
-
Reaction Setup: In a white microplate, add the test inhibitor, recombinant kinase, and kinase-specific substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final reaction mixture should contain the kinase, substrate, ATP, and the test inhibitor at the desired concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescence-based kit according to the manufacturer's instructions. This typically involves a reagent that converts ADP to ATP and a luciferase/luciferin reaction that produces light in proportion to the ATP concentration.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by benzothiazole-based inhibitors.
Caption: VEGFR-2 signaling pathway and the point of inhibition by benzothiazole derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway, a key target for dual inhibitors.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of novel benzothiazole-based inhibitors.
Caption: General experimental workflow for the development of benzothiazole-based inhibitors.
References
- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Substituted-5-chlorobenzo[d]thiazole Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of a series of 2-substituted-5-chlorobenzo[d]thiazole derivatives, with a primary focus on their antiproliferative activities against various cancer cell lines. The core scaffold of interest is 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-phenylacetamide, for which a detailed SAR analysis is presented based on available experimental data. This document is intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on the benzothiazole chemical motif.
Introduction to 2-Bromo-5-chlorobenzo[d]thiazole as a Scaffold
This compound serves as a versatile starting material for the synthesis of a variety of biologically active molecules. The bromine atom at the 2-position is a key functional group that can be readily displaced by nucleophiles, allowing for the introduction of diverse substituents and the generation of compound libraries for biological screening. The 5-chloro substituent also plays a role in modulating the electronic and lipophilic properties of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.
Structure-Activity Relationship of 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-phenylacetamide Derivatives
A significant body of research has focused on the antiproliferative effects of derivatives where the 2-bromo group of this compound is substituted with a thio-N-phenylacetamide moiety. The subsequent modifications on the terminal N-phenyl ring have revealed critical insights into the structure-activity relationship of this class of compounds.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative activity of a series of 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-phenylacetamide derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R (Substitution on N-phenyl ring) | HFF-1 (Fibroblast) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Panc-1 (Pancreatic Cancer) IC50 (µM) | Mia PaCa-2 (Pancreatic Cancer) IC50 (µM) |
| 4a | 4-OCH3 | >50 | 20.3 ± 2.1 | 18.5 ± 1.9 | 24.3 ± 2.5 |
| 4c | 4-F | 40.1 ± 3.5 | 10.2 ± 1.1 | 8.9 ± 0.9 | 12.1 ± 1.3 |
| 4d | 4-CF3 | 35.6 ± 3.1 | 8.5 ± 0.8 | 7.2 ± 0.7 | 9.8 ± 1.0 |
| 4h | 3-Cl | 25.3 ± 2.2 | 5.1 ± 0.5 | 4.3 ± 0.4 | 6.2 ± 0.6 |
| 4i | 3-F | 30.1 ± 2.8 | 6.8 ± 0.7 | 5.5 ± 0.6 | 7.9 ± 0.8 |
| 4k | 3-NO2 | 20.5 ± 1.9 | 4.2 ± 0.4 | 3.1 ± 0.3 | 4.9 ± 0.5 |
| 4n | 2-Br, 5-NO2 | >50 | 30.5 ± 3.2 | 28.1 ± 2.9 | 35.2 ± 3.6 |
| 4o | 2-Br, 4-CF3 | >50 | 35.2 ± 3.6 | 31.4 ± 3.2 | 39.8 ± 4.1 |
| 4p | 2-Br, 5-CF3 | >50 | 38.9 ± 4.0 | 34.6 ± 3.5 | 42.3 ± 4.3 |
Data synthesized from Scaccia et al., Pharmaceuticals, 2022.[1][2][3]
Key SAR Observations:
-
Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenyl ring generally enhances antiproliferative activity. For instance, compounds with nitro (4k), trifluoromethyl (4d), and chloro (4h) substituents displayed potent activity.
-
Positional Isomerism: The position of the substituent on the N-phenyl ring is crucial. Meta-substituted compounds (e.g., 4h, 4i, 4k) generally exhibited higher potency compared to their para-substituted counterparts (e.g., 4a, 4c, 4d).
-
Effect of Bulky Substituents: The introduction of a bulky bromo group at the ortho-position of the N-phenyl ring (compounds 4n, 4o, 4p) led to a significant decrease or loss of activity, suggesting steric hindrance may be detrimental to the interaction with the biological target.
-
Selectivity: Many of the active compounds showed some level of selectivity towards cancer cell lines over the normal fibroblast cell line (HFF-1).
Experimental Protocols
General Synthesis of 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-phenylacetamide Derivatives
The synthesis of the target compounds is typically achieved through a multi-step process starting from this compound. The key step involves the nucleophilic substitution of the 2-bromo group with a thiol-containing intermediate.
Step 1: Synthesis of 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetic Acid
-
To a solution of ethyl 2-hydroxy-2-phenylacetate in a suitable solvent (e.g., THF), a sulfonylating agent (e.g., methanesulfonyl chloride) and a base (e.g., triethylamine) are added at 0 °C.
-
The resulting intermediate is then reacted with 5-chloro-2-mercaptobenzothiazole in the presence of a base (e.g., triethylamine) at an elevated temperature.
-
The ester is subsequently hydrolyzed using a base (e.g., NaOH) to yield the carboxylic acid intermediate.[2]
Step 2: Amide Coupling
-
The carboxylic acid from Step 1 is dissolved in an appropriate solvent (e.g., DMF).
-
A coupling agent (e.g., DCC or HATU) and an activating agent (e.g., HOBt) are added, followed by the addition of the desired substituted aniline.
-
The reaction mixture is stirred at room temperature until completion.
-
The final product is purified using standard techniques such as column chromatography or recrystallization.[2]
In Vitro Antiproliferative Assay (MTT Assay)
-
Human cancer cell lines (e.g., PC-3, Panc-1, Mia PaCa-2) and a normal fibroblast cell line (HFF-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.[4]
Potential Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: Potential signaling pathways modulated by benzothiazole derivatives.
Some benzothiazole derivatives have been shown to inhibit the PI3K/AKT and NF-κB signaling pathways.[5] Inhibition of PI3K/AKT can suppress cell survival and proliferation. The NF-κB pathway is a key regulator of inflammation, which is often linked to cancer progression. By inhibiting IKK, benzothiazole derivatives can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.[3]
Experimental and Synthetic Workflow
The general workflow for the discovery and evaluation of novel 2-substituted-5-chlorobenzo[d]thiazole derivatives as antiproliferative agents is outlined below.
Caption: General workflow for the development of benzothiazole derivatives.
This workflow begins with the versatile starting material, this compound, and proceeds through the synthesis of a library of derivatives. These compounds are then purified and their structures confirmed. The core of the discovery process involves in vitro screening to determine their biological activity, which then informs the structure-activity relationship analysis. Promising candidates are further investigated to elucidate their mechanism of action, ultimately leading to the identification of lead compounds for further development.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Reactivity of 2-Bromo-5-chlorobenzo[d]thiazole: A Computational Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational analysis of the reactivity of 2-Bromo-5-chlorobenzo[d]thiazole, a key intermediate in the synthesis of biologically active compounds. While direct computational studies on this specific molecule are not extensively available in public literature, this document extrapolates from established research on related benzothiazole derivatives to predict its chemical behavior. The insights provided herein are intended to guide synthetic strategies and further computational investigations.
Introduction to Benzothiazole Reactivity
Benzothiazoles are a class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The reactivity of the benzothiazole core is significantly influenced by the nature and position of its substituents. In this compound, the presence of two halogen atoms at positions 2 and 5 introduces distinct electronic effects that dictate its susceptibility to various chemical transformations.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity of such molecules.[1][3] By calculating properties like molecular orbital energies (HOMO-LUMO), electrostatic potential, and reaction energy barriers, researchers can gain a deeper understanding of reaction mechanisms and predict the most likely sites for chemical attack.[1]
Comparative Reactivity Analysis
The reactivity of this compound is primarily centered around two key reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position and the chlorine atom at the 5-position, along with the inherent electronic nature of the benzothiazole ring, create a competitive landscape for these transformations.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a plausible reaction pathway for this compound, particularly at the 2-position. The electron-withdrawing nature of the thiazole ring system facilitates the attack of nucleophiles.[4]
Expected Reactivity Comparison:
-
Position 2 (C-Br bond): The bromine atom at the 2-position is generally considered more labile and susceptible to nucleophilic attack compared to the chlorine at the 5-position. This is due to the electronic influence of the adjacent sulfur and nitrogen atoms in the thiazole ring, which can stabilize the intermediate Meisenheimer complex.[4]
-
Position 5 (C-Cl bond): While the chlorine atom also activates the ring towards nucleophilic attack, its position on the benzene ring makes it less reactive in SNAr reactions compared to the 2-position of the thiazole moiety.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective methods for forming carbon-carbon bonds with halogenated aromatic compounds.[5][6]
Expected Reactivity Comparison:
-
Position 2 (C-Br bond): The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This is a well-established trend based on bond dissociation energies (C-Br < C-Cl), making oxidative addition to the palladium catalyst more facile for the C-Br bond.[5]
-
Position 5 (C-Cl bond): The C-Cl bond can also participate in cross-coupling reactions, but generally requires more forcing conditions (e.g., higher temperatures, different ligands) compared to the C-Br bond.
Computational Data Summary
| Computational Descriptor | Position 2 (C-Br) | Position 5 (C-Cl) | Implication for Reactivity |
| Mulliken Atomic Charge | More positive carbon | Less positive carbon | The more electropositive carbon at position 2 is a more favorable site for nucleophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) Coefficient | Higher coefficient | Lower coefficient | A higher LUMO coefficient at position 2 indicates a greater susceptibility to nucleophilic attack. |
| Bond Dissociation Energy (Calculated) | Lower | Higher | The weaker C-Br bond suggests higher reactivity in reactions involving bond cleavage, such as cross-coupling. |
Experimental Protocols: A Computational Approach
To obtain precise quantitative data for the reactivity of this compound, a dedicated computational study is recommended. The following is a detailed protocol based on methodologies commonly employed for similar systems.[1][8]
Software: Gaussian 09 or a similar quantum chemistry package.[1]
Methodology:
-
Geometry Optimization:
-
The molecular structure of this compound will be optimized using Density Functional Theory (DFT).
-
The B3LYP functional with the 6-311G(d,p) basis set is a commonly used and reliable level of theory for such systems.[1][9]
-
Frequency calculations will be performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity.[1]
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
-
-
Reactivity Descriptor Calculation:
-
Global reactivity descriptors such as chemical hardness, softness, electronegativity, and electrophilicity index will be calculated from the HOMO and LUMO energies.[1]
-
-
Reaction Pathway Modeling:
-
To compare the reactivity of the C-Br and C-Cl bonds, transition state (TS) calculations for model SNAr and Suzuki cross-coupling reactions will be performed.
-
The activation energy barriers for the reactions at both positions will be calculated to determine the kinetically favored pathway.
-
Visualizing Reaction Pathways and Workflows
Diagram 1: Proposed Suzuki-Miyaura Cross-Coupling Reaction Pathway
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Computational Analysis Workflow
Caption: A typical workflow for the computational analysis of molecular reactivity.
Conclusion
The computational analysis of this compound, inferred from studies on analogous compounds, strongly suggests a greater reactivity of the 2-bromo position over the 5-chloro position in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This preferential reactivity can be exploited for the selective synthesis of novel benzothiazole derivatives. For definitive and quantitative predictions, a dedicated computational study following the outlined protocol is highly recommended. Such an investigation would provide valuable data to guide the rational design and synthesis of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-5-chlorobenzo[d]thiazole: A Guide to Safe and Compliant Practices
For researchers and professionals in the scientific community, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for 2-Bromo-5-chlorobenzo[d]thiazole, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on best practices for handling structurally similar chemicals. It is imperative to consult your institution's specific safety guidelines and a certified waste disposal contractor before proceeding.
Hazard Profile and Safety Precautions
Based on data from analogous compounds, this compound is anticipated to present several hazards. The precautionary measures outlined below are essential for safe handling and to mitigate potential risks.
Key Safety and Precautionary Information:
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Potentially Toxic if Swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2] |
| Acute Toxicity (Dermal) | Potentially Toxic in Contact with Skin | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water.[2] |
| Acute Toxicity (Inhalation) | Potentially Harmful if Inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| Eye Irritation | Potentially Causes Serious Eye Irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] |
| Skin Irritation | Potentially Causes Skin Irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Aquatic Hazard | Potentially Harmful or Toxic to Aquatic Life | P273: Avoid release to the environment.[1][2][4] |
Proper Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to a strict protocol is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including a laboratory coat, chemically resistant gloves (e.g., nitrile), and tight-sealing safety goggles. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2] An eyewash station and safety shower must be readily accessible.
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated lab supplies (e.g., filter paper, pipette tips), and cleaning materials from spills, must be collected for disposal.[2]
-
Use a dedicated, properly labeled, and sealed waste container. The container must be made of a material compatible with the chemical.[2]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include information on the hazards (e.g., "Toxic," "Irritant").
-
Indicate the accumulation start date and the name of the responsible researcher or laboratory.
-
-
Storage:
-
Spill Management:
-
For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain and absorb the chemical.[2]
-
Carefully collect the absorbent material and place it into the designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.[2]
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
-
-
Final Disposal:
-
The disposal of the sealed waste container must be handled by a licensed hazardous waste disposal company.[2][5]
-
Provide the disposal company with all available information about the chemical, including its known and suspected hazards.[2]
-
Ensure that all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste are strictly followed.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Bromo-5-chlorobenzo[d]thiazole
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-5-chlorobenzo[d]thiazole was located. The following guidance is based on the safety data for structurally similar compounds, including other halogenated benzothiazoles and benzoic acids. Users must conduct a thorough risk assessment before handling this chemical. This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
This guide outlines the necessary personal protective equipment (PPE), safe operational procedures, and disposal plans to ensure a secure laboratory environment when working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Strict adherence to the following PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Recommendations
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected for integrity before each use.[2][5] | To prevent skin contact, which can lead to irritation.[1][2] The choice of glove material should be based on the specific solvent being used. |
| Body Protection | A flame-retardant lab coat, fully buttoned. A chemical-resistant apron is recommended when handling larger quantities.[2][5] | To protect the skin from splashes and contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound outside of a ventilated enclosure or if dust formation is likely.[2][6] For higher-risk procedures, a full-face respirator may be necessary.[6][7] | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2][3] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and prevent accidents.
Engineering Controls:
-
All work with this compound, including weighing, dissolution, and reaction setup, must be conducted in a properly functioning chemical fume hood.[8]
-
A ventilated balance enclosure should be used for weighing the solid compound to minimize dust inhalation.
-
Ensure a safety shower and eyewash station are readily accessible.[5]
Handling Procedures:
-
Preparation: Designate a specific area within the chemical fume hood for handling this compound. Ensure all necessary PPE is worn correctly before bringing the chemical into the work area.
-
Weighing: Use spatulas and other dedicated tools to prevent cross-contamination. Handle the solid carefully to avoid generating dust.
-
Dissolution and Reaction: Add the solid compound to the solvent slowly and carefully within the fume hood. If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][5] Do not eat, drink, or smoke in the laboratory.[5] Contaminated clothing should be removed and washed before reuse.[1][5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4]
-
Keep the container away from heat and sources of ignition.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container for halogenated organic waste. Do not discharge to sewer systems.[9]
Disposal Procedure:
-
Dispose of all waste through an approved waste disposal plant.[1][3][4][9] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture empty containers to prevent reuse.
Experimental Protocols
While no specific experimental protocols for this compound were found, the handling procedures described above provide a general methodology for its use in a laboratory setting. Researchers should adapt these guidelines to their specific experimental designs, always prioritizing safety.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
